molecular formula C12H10N2O3S B1258576 m-Azobenzenesulfonic acid

m-Azobenzenesulfonic acid

Cat. No.: B1258576
M. Wt: 262.29 g/mol
InChI Key: NUUWITGRVBOIOF-UHFFFAOYSA-N
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Description

Historical Trajectories and Foundational Academic Contributions

The history of m-Azobenzenesulfonic acid is intrinsically linked to the broader development of azo dyes in the 19th century. The foundational synthesis of azo compounds was established through the diazotization of an aromatic amine followed by a coupling reaction. While specific historical records detailing the first synthesis of the meta-isomer are not extensively documented, the general class of azobenzene (B91143) sulfonic acids gained prominence as water-soluble dyes. Research conducted at institutions like the Institute of Paper Chemistry in the mid-20th century included work on the preparation of azobenzene sulfonates, highlighting their industrial relevance. nih.gov The fundamental reaction, a diazonium coupling process, remains a cornerstone in organic chemistry education and industrial synthesis. umd.edu

Interdisciplinary Relevance within Chemical Sciences and Engineering

The significance of this compound and its derivatives extends across multiple disciplines within chemistry and engineering. In materials science, these compounds are investigated for their ability to create functional materials. A key application lies in the field of conducting polymers, where azobenzene sulfonic acids are used as dopants to enhance the electrical conductivity of polymers like polyaniline. researchgate.netkisti.re.kr This has implications for the development of sensors, electrochromic devices, and other electronic components. researchgate.net

In chemical engineering, the principles of reactor design, process optimization, and transport phenomena are applied to the synthesis and application of these compounds. wikipedia.org The development of materials with tailored properties, such as proton exchange membranes for fuel cells or specialized nanoparticles, often involves the integration of molecules like this compound. rsc.org Furthermore, its photoresponsive nature makes it a candidate for applications in solar energy conversion and storage systems. rsc.org

Structural Framework of this compound and its Configurational Aspects

The molecular structure of this compound is central to its function. The key components are the azobenzene core, which is a photoswitchable unit, and the sulfonic acid group, which enhances solubility in polar solvents and provides a site for electrostatic interactions.

The defining characteristic of azobenzenes is their ability to undergo reversible photoisomerization between two distinct geometric isomers: the more stable trans configuration and the less stable cis configuration. researchgate.net This transformation can be triggered by light, with UV radiation typically favoring the trans-to-cis isomerization and visible light or heat promoting the reverse cis-to-trans relaxation. researchgate.netcanbipharm.com This switching process is accompanied by significant changes in molecular geometry and physical properties, such as dipole moment and absorption spectra. canbipharm.com

Theoretical studies, including density functional theory (DFT) calculations, have been employed to understand the isomerization mechanism, which can proceed via an in-plane inversion or an out-of-plane rotation around the N=N bond. nih.gov The presence of the sulfonic acid group can influence the energy barrier and kinetics of this isomerization process. nih.gov

Table 1: Properties of an this compound Derivative (Data for 3-[(4-Amino-3-methylphenyl)azo]benzenesulfonic acid)

PropertyValue
CAS Number 55994-13-3
Molecular Formula C₁₃H₁₃N₃O₃S
Molecular Weight 291.33 g/mol
Synonym m-[(4-amino-m-tolyl)azo]benzenesulphonic acid
Source: chemicalbook.comnih.gov

Overview of Advanced Research Areas and Paradigms

Contemporary research on this compound and related structures is focused on harnessing their unique properties for advanced applications.

One major area is in the development of molecular solar thermal fuels (STF) . These systems capture solar energy and store it as chemical energy in the metastable cis isomer of photoswitchable molecules like azobenzene derivatives. The stored energy can then be released on demand as heat. researchgate.net

In materials science , amphiphilic derivatives of azobenzenesulfonic acid are used as surfactants to create highly ordered and luminescent polypyrrole nanospheres. nih.gov These nanomaterials exhibit interesting electrical and optical properties, making them suitable for various applications. nih.gov The sulfonic acid group plays a crucial role by acting as a dopant and enabling the self-assembly process in aqueous media. nih.gov

Furthermore, the photoisomerization property is being explored for creating photoresponsive materials . For instance, incorporating azobenzene derivatives into gels allows for the optical modulation of the material's properties. canbipharm.com Theoretical studies have also investigated the photothermal properties of composites made from azobenzene sulfonate anions and layered double hydroxides, which could have applications in catalysis and medicine. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10N2O3S

Molecular Weight

262.29 g/mol

IUPAC Name

3-phenyldiazenylbenzenesulfonic acid

InChI

InChI=1S/C12H10N2O3S/c15-18(16,17)12-8-4-7-11(9-12)14-13-10-5-2-1-3-6-10/h1-9H,(H,15,16,17)

InChI Key

NUUWITGRVBOIOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC(=CC=C2)S(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of M Azobenzenesulfonic Acid

Diazotization and Coupling Reactions in the Synthesis of Azobenzene (B91143) Sulfonic Acids

The primary method for synthesizing azobenzene sulfonic acids, including the meta-isomer, is through a two-step process involving diazotization followed by an azo coupling reaction. sci-hub.se The synthesis typically begins with an aminobenzenesulfonic acid. For m-Azobenzenesulfonic acid, the specific starting material is metanilic acid (3-aminobenzenesulfonic acid). googleapis.combrainly.comjcsp.org.pk

The first step is the diazotization of the primary aromatic amine. researchgate.net Metanilic acid is treated with a source of nitrous acid (HNO₂), which is unstable and typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid. researchgate.netmdpi.com This reaction is conducted at low temperatures, generally between 0 and 5°C, to ensure the stability of the resulting diazonium salt, which is highly reactive. mdpi.comgoogle.com The diazonium salt of metanilic acid precipitates as a finely divided solid, ready for the subsequent coupling step. researchgate.net

The second step is the azo coupling, which is a classic electrophilic aromatic substitution reaction. mdpi.comresearchgate.net The diazonium salt acts as the electrophile and reacts with an electron-rich aromatic compound, known as the coupling component. mdpi.com The nature of this coupling component determines the final structure of the azo dye. For instance, coupling diazotized sulfanilic acid with compounds like phenol (B47542) or m-cresol (B1676322) has been used to create new azobenzene sulfonic acid dopants. researchgate.net

Mechanistic Studies of Diazotized Coupling Reactions

The mechanism of the azo coupling reaction is well-understood as a two-step electrophilic aromatic substitution. researchgate.net The diazonium ion, despite its positive charge being delocalized, is a relatively weak electrophile. mdpi.com Therefore, the coupling reaction requires a highly activated aromatic ring, typically phenols, anilines, or naphthols, as the nucleophile. mdpi.com

The reaction proceeds as follows:

Formation of the Electrophile : The process begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. The primary amine (metanilic acid) then attacks the nitrosonium ion, leading to an N-nitroso derivative after deprotonation. sci-hub.se Subsequent tautomerization to a diazohydroxide, followed by protonation and loss of a water molecule, generates the aryl diazonium cation. sci-hub.se

Electrophilic Attack : The diazonium cation then attacks the electron-rich ring of the coupling component. researchgate.net This attack usually occurs at the para-position relative to the activating group (e.g., -OH or -NH₂) due to steric hindrance at the ortho-position. If the para-position is already occupied, the substitution occurs at an ortho-position. mdpi.com

Formation of Complexes : More detailed mechanistic proposals suggest the initial formation of a π-complex between the reactants. This is followed by the formation of one or more isomeric σ-complexes (also known as arenium ions), which are intermediates. researchgate.net

Rearomatization : The final step involves the removal of a proton from the σ-complex by a weak base (like water or the counter-ion of the acid), which restores the aromaticity of the ring and yields the stable azo compound. researchgate.net

The entire process is sensitive to pH. Diazotization is carried out in a strongly acidic medium, while the coupling reaction's optimal pH depends on the coupling component. For phenols, a slightly alkaline medium is preferred to form the more reactive phenoxide ion, whereas for anilines, the coupling is performed in a weakly acidic to neutral medium to ensure sufficient concentration of the free amine without protonating it into the unreactive anilinium ion. mdpi.com

Optimization of Reaction Parameters for Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound and its analogues. Key parameters include temperature, pH, reaction time, and the use of additives or advanced reactor technology.

Temperature and pH Control: Low temperature (0–5 °C) is essential during diazotization to prevent the decomposition of the unstable diazonium salt into phenols or other byproducts. mdpi.com The temperature and pH for the coupling step are critical for selectivity. A patented process for coupling metanilic acid diazonium salt to primary aryl amines like aniline (B41778) or o-toluidine (B26562) demonstrates a staged approach. The reaction starts at a very low pH (0.2–0.5) and a temperature of 5–15 °C. As the reaction progresses, the pH is gradually raised to about 1.5 by adding a mild alkali, and the temperature is increased to 20–30 °C. google.com This careful control directs the coupling to the desired ring position and improves yield.

Additives and Catalysts: The choice of additives can significantly influence reaction outcomes. In the synthesis of cinnolin-3(2H)-one derivatives from azobenzene, various additives were screened, with In(OTf)₃ found to provide the highest yield. researchgate.net While this example is for a different transformation, it highlights the principle of screening additives to optimize yield.

Advanced Reactor Technology: Modern approaches to optimization utilize high-throughput tools like continuous flow microwave reactors. nii.ac.jp These systems allow for rapid and precise control over reaction parameters, enabling the optimization of conditions with a minimal number of experiments. For instance, a "9+4+1 method" was developed to quickly find the best conditions for various reactions by systematically varying parameters like flow rate and microwave power. nii.ac.jp Such automated platforms can test numerous conditions in a short time, leading to optimized parameters for yield and other objectives in less than an hour. nih.gov

The following table summarizes key findings on the optimization of reaction parameters for the synthesis of azobenzene sulfonic acids.

ParameterCondition/MethodEffectSource
pH Start at 0.2-0.5, gradually raise to 1.5Improves yield and directs coupling to the ring of primary aryl amines. google.com
Temperature Start at 5-15°C, gradually raise to 20-30°CWorks in conjunction with pH control to enhance yield. google.com
Additives Screening of various additives (e.g., AgOTf, In(OTf)₃)Can significantly increase the yield of the desired product. researchgate.net
Technology Continuous Flow Microwave ReactorAllows for rapid optimization of conditions (temperature, flow rate) in minutes. nii.ac.jp

Derivatization Strategies and Functionalization of the Azobenzene Core

The versatility of the azobenzene scaffold allows for extensive derivatization to tune its properties for various applications. Functionalization of this compound can be achieved by synthesizing analogues with different substituents or by incorporating the entire molecule into larger structures like polymers.

Synthesis of Substituted this compound Analogues

Substituted analogues of this compound can be prepared by using modified starting materials in the diazotization and coupling sequence. By choosing different substituted aminobenzenesulfonic acids or substituted coupling partners, a wide array of functional groups can be introduced onto the azobenzene core.

For example, symmetrical azobenzene compounds with different electronic properties have been synthesized by starting with various substituted anilines, such as 2-methoxyaniline-5-sulfonic acid, which led to 2,2′-bismethoxyazobenzene-5,5′-disulfonic acid. royalsocietypublishing.org This approach can be adapted to create asymmetrical analogues by coupling diazotized metanilic acid with a range of functionalized aromatic nucleophiles. Furthermore, functional groups can be introduced for subsequent reactions. The synthesis of a tetra-ortho-fluoro-substituted azobenzene featuring a bromide atom provides a reactive handle for further modification via cross-coupling reactions, while the sulfonate group ensures water solubility. acs.org

The table below presents examples of substituted azobenzene sulfonic acid analogues and the precursors used in their synthesis.

Analogue NameSynthetic PrecursorsKey Functional GroupsSource
2,2′-bismethoxyazobenzene-5,5′-disulfonic acid2-methoxyaniline-5-sulfonic acidMethoxy (-OCH₃), Sulfonic acid (-SO₃H) royalsocietypublishing.org
Azobenzene-4-sulphonic acid-3',5'-dibromoanilideAzobenzene-4-sulphonic acid, 3,5-dibromoanilineBromo (-Br), Amide (-CONH-) google.com
Tetra-ortho-fluoro-para-bromo-azobenzene sulfonateHighly fluorinated azobenzene with bromide, Sodium sulfiteFluoro (-F), Bromo (-Br), Sulfonate (-SO₃⁻) acs.org

Incorporation into Polymerization Processes

This compound and its derivatives are valuable components in polymer science, where they can be incorporated as dopants, monomers, or functional side chains.

As Dopants for Conducting Polymers: Azobenzene sulfonic acids have been synthesized and used as dopants for conducting polymers like polyaniline (PANI). researchgate.net The sulfonic acid group (-SO₃H) protonates the polymer backbone, inducing conductivity, while the bulky azobenzene structure can influence the polymer's morphology and processability. researchgate.net

As Monomers in Polymer Synthesis: The precursor to this compound, 3-aminobenzenesulfonic acid (metanilic acid), can be directly involved in polymerization. The laccase-catalyzed enzymatic oxidation of metanilic acid has been shown to produce sulfonated polyaniline (SPANI). frontiersin.org Interestingly, this green polymerization process also results in the concurrent formation of 3,3'-bis(sulfonated) azobenzene, a dimer that is structurally related to this compound. frontiersin.org Conjugated polymers with an azobenzene backbone can also be synthesized through diazotization and coupling reactions using diamine monomers. researchgate.net

As Functional Side Chains: Azobenzene units can be attached as side chains to a polymer backbone. For example, novel side-chain liquid crystal copolymers have been synthesized by the free radical copolymerization of a methacrylate (B99206) monomer bearing a methoxy-azobenzene group with 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS). researchgate.net This creates a material where the photoswitchable azobenzene unit is combined with the ion-exchange capabilities of the sulfonic acid group. The synthesis of multiblock copolymers using techniques like RAFT polymerization can also incorporate monomers with sulfonic acid and azobenzene functionalities to create complex, well-defined architectures. rsc.org

Green Chemistry Approaches in the Synthesis of this compound

In recent years, significant efforts have been made to develop more environmentally benign methods for the synthesis of azo compounds, moving away from hazardous reagents and solvents. beilstein-journals.org These green chemistry principles are directly applicable to the synthesis of this compound.

Alternative Diazotizing Agents: A key green innovation is the replacement of the traditional NaNO₂/HCl system for diazotization. One successful alternative is the use of methyl nitrite, which can be generated and used in situ. scirp.orgresearchgate.net This method avoids the use of strong acids and the formation of toxic nitrous acid fumes and dark decomposition byproducts, leading to higher yields and easier product isolation. scirp.org

Solvent-Free and Biocatalytic Methods: Another green strategy is to minimize or eliminate the use of conventional organic solvents. nih.gov

Solid-State Synthesis : Diazotization and coupling reactions have been successfully carried out under solvent-free conditions by grinding the reactants (an aniline derivative, sodium nitrite, and a coupling agent) with a solid acid catalyst like p-toluenesulfonic acid at 0 °C. icrc.ac.ir This method avoids the use of strong inorganic acids and toxic solvents entirely.

Biocatalysis : The use of enzymes offers a highly selective and eco-friendly route. As mentioned previously, the enzyme laccase from Trametes versicolor can catalyze the oxidation of 3-aminobenzenesulfonic acid in water at moderate pH and room temperature. frontiersin.org This process yields both sulfonated polyaniline and the azobenzene derivative, demonstrating a green pathway that avoids harsh chemical oxidants. frontiersin.org

Use of Greener Solvents: When a solvent is necessary, water is the ultimate green choice. mdpi.com Many syntheses of sulfonic acid-containing azo dyes, including the enzymatic route, are performed in aqueous media, leveraging the water solubility imparted by the sulfonic acid group. frontiersin.orgmdpi.com

The following table compares traditional synthesis methods with greener alternatives for producing azobenzene sulfonic acids.

Synthesis StepTraditional MethodGreen AlternativeAdvantages of Green AlternativeSource
Diazotization Sodium Nitrite (NaNO₂) in strong acid (e.g., HCl)Methyl NitriteAvoids strong acid and formation of toxic byproducts; higher yields. scirp.orgresearchgate.net
Reaction Medium Often uses organic solventsSolvent-free (grinding) or WaterReduces solvent waste; improves safety; water is a benign solvent. icrc.ac.irmdpi.com
Catalysis/Oxidation Harsh chemical conditionsEnzyme (Laccase) or Solid Acid (p-TsA)Mild reaction conditions (room temp, moderate pH); high selectivity; catalyst can be recyclable. frontiersin.orgicrc.ac.ir

Solvent-Free and Catalytic Synthesis Protocols

The synthesis of azobenzene compounds, including this compound, has traditionally involved diazotization and coupling reactions that often utilize harsh acids and generate significant chemical waste. Modern synthetic chemistry has moved towards developing more efficient and environmentally benign protocols, with a strong emphasis on solvent-free and catalytic methods. These approaches aim to increase reaction efficiency, simplify product isolation, and minimize the use of hazardous materials.

One prominent catalytic strategy involves the direct oxidative coupling of aromatic amines. mdpi.com This method bypasses the need for generating unstable diazonium salts as intermediates. For instance, cooperative bifunctional catalysts based on transition metal oxides have been utilized for the solvent-free coupling of anilines to produce azobenzenes with high yields. researchgate.net Another advanced approach is the metal-mediated nitrene coupling, which uses catalytic amounts of metal complexes to couple organoazide precursors, forming dinitrogen as the only byproduct. rsc.org

Solid acid catalysts have also emerged as a powerful tool for green synthesis. Sulfonic acid functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) have been successfully employed for the synthesis of azo dyes through diazo coupling reactions. rsc.org This method is performed under solvent-free conditions at room temperature by grinding the reactants together, which significantly simplifies the procedure and reduces energy consumption. rsc.org The magnetic nature of the catalyst allows for its easy separation and recycling, adding to the sustainability of the process. rsc.org While these examples often refer to azobenzenes generally, the principles are directly applicable to the synthesis of this compound, likely starting from metanilic acid.

The table below summarizes various catalytic systems used in the synthesis of azo compounds, highlighting the conditions and outcomes that could be adapted for producing this compound.

Table 1: Comparison of Catalytic Synthesis Protocols for Azo Compounds

Catalytic SystemReactantsReaction ConditionsKey AdvantagesReported Yields
Copper Acetate / Palladium SaltAnilinesSolvent-free, Base-freeOne-step direct synthesis, rapid conversion. mdpi.comSatisfactory to High mdpi.com
Fe₃O₄@SiO₂-SO₃H (Magnetic Nanoparticles)Aromatic Amines + β-naphtholSolvent-free, Room Temperature, GrindingMild conditions, recyclable catalyst, simple work-up. rsc.orgExcellent rsc.org
Transition Metal Oxides/Bi(III)AnilinesSolvent-free, Additive-free, Oxidant-freeEnvironmentally friendly, high selectivity. researchgate.net34-95% (for various azobenzenes) researchgate.net
Iron-Alkoxide ComplexesOrganoazidesCatalytic Nitrene CouplingForms N₂ as the only byproduct, sustainable. rsc.orgNot specified

Sustainable Methodologies for Reduced Environmental Footprint

The development of sustainable synthetic methodologies is a core tenet of green chemistry, focusing on reducing waste, avoiding hazardous substances, and improving energy efficiency. acs.orgmdpi.com For the synthesis of this compound, these principles are applied to mitigate the environmental impact associated with traditional azo dye production.

A key strategy is the adoption of solvent-free reaction conditions. scholarsresearchlibrary.com Solvents are a major contributor to chemical waste, and their elimination reduces toxicity, flammability, and the costs associated with their purchase and disposal. scholarsresearchlibrary.com Techniques such as grinding reactants together, as seen with magnetic solid acid catalysts, exemplify this approach, offering a cleaner and safer alternative to conventional solvent-based methods. rsc.orgscholarsresearchlibrary.com

Furthermore, green chemistry emphasizes maximizing "atom economy," which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. acs.org Catalytic routes like the direct oxidation of amines or nitrene coupling are often more atom-economical than classical diazotization, which generates salt byproducts. mdpi.comrsc.org The use of milder and more selective catalysts also helps to prevent the formation of unwanted side products, further reducing waste and simplifying purification. researchgate.net

The following table contrasts traditional synthesis methods with sustainable alternatives applicable to the production of this compound, underscoring the environmental benefits.

Table 2: Comparison of Traditional vs. Sustainable Synthesis Approaches

AspectTraditional Method (e.g., Diazotization/Coupling)Sustainable Methodology (e.g., Catalytic/Solvent-Free)
Solvent Use Often requires large volumes of aqueous acids and other organic solvents.Solvent-free or uses greener solvents (e.g., water, ethanol). scholarsresearchlibrary.com
Catalyst Uses stoichiometric amounts of mineral acids (e.g., HCl).Uses catalytic amounts of recyclable solid acids or metal complexes. rsc.orgacs.org
Waste Generation Produces significant amounts of acidic wastewater and salt byproducts.Minimal waste; byproducts can be benign (e.g., N₂). rsc.org
Energy Consumption Often requires low temperatures (0-5 °C) for diazonium salt stability, demanding energy for cooling.Many reactions can be run at room temperature or with minimal heating. rsc.org
Safety Involves handling of corrosive acids and potentially unstable diazonium intermediates.Employs safer, more stable reagents and reaction conditions. acs.org

Spectroscopic and Advanced Characterization Techniques in M Azobenzenesulfonic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of azobenzene (B91143) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

In the ¹H NMR spectrum, the aromatic protons of m-azobenzenesulfonic acid exhibit complex multiplets in the downfield region, typically between 7.0 and 9.0 ppm. The exact chemical shifts are influenced by the electronic effects of both the azo group (-N=N-) and the sulfonic acid group (-SO₃H). The proton of the sulfonic acid group is often broad and may exchange with residual water in the solvent, making it difficult to observe.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. libretexts.org The carbons directly attached to the nitrogen and sulfur atoms are significantly deshielded and appear at lower field. The symmetry of the molecule or its derivatives is also readily apparent; symmetric molecules will show fewer signals than asymmetric ones. libretexts.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Azobenzene Sulfonic Acids Note: These are approximate ranges and can vary based on solvent and specific molecular structure.

Nucleus Functional Group Approximate Chemical Shift (δ, ppm)
¹H Aromatic Protons (Ar-H)7.0 - 9.0
Sulfonic Acid Proton (-SO₃H)10.0 - 12.0 (often broad or not observed)
¹³C Aromatic Carbons (Ar-C)115 - 155
Carbon attached to Azo group (C-N=N)~150 - 155
Carbon attached to Sulfonic Acid group (C-SO₃H)~140 - 150

This interactive table summarizes the expected NMR chemical shift regions for key functional groups in azobenzene sulfonic acids. Specific values are dependent on the molecular environment.

Proton and Carbon-13 NMR in Confirming Azobenzene Sulfonic Acid Structures

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. It is highly effective for identifying specific functional groups present in a compound like this compound.

FT-IR spectroscopy is a rapid and powerful method for confirming the presence of key functional groups in this compound. niist.res.in The infrared spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, characteristic absorptions include the stretching vibrations of the S=O and O-H bonds in the sulfonic acid group, the N=N stretch of the azo group, and various C-H and C=C vibrations of the benzene (B151609) rings. The doping of polymers with azobenzenesulfonic acids can be confirmed by the appearance of these characteristic bands in the polymer's spectrum. researchgate.netnih.gov

Table 2: Key FT-IR Absorption Frequencies for this compound

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹) Intensity
O-H StretchSulfonic Acid (-SO₃H)3200 - 2500Broad, Strong
C-H StretchAromatic3100 - 3000Medium
N=N StretchAzo Group~1450Weak to Medium
S=O Asymmetric StretchSulfonic Acid (-SO₃H)1250 - 1120Strong
S=O Symmetric StretchSulfonic Acid (-SO₃H)1080 - 1010Strong
C-S Stretch~700Medium
C-H Out-of-Plane BendAromatic (meta-subst.)900 - 675Strong

This interactive table highlights the characteristic infrared absorption bands used to identify the functional groups within this compound.

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for studying the vibrations of non-polar bonds. The azo (-N=N-) bond, which often shows a weak signal in FT-IR, can exhibit a more prominent band in the Raman spectrum. Raman spectroscopy is a valuable tool for obtaining a unique molecular "fingerprint" of a substance. Studies on benzenesulfonic acid have identified characteristic Raman bands for the C-S and SO₃ groups. nih.gov For azobenzene derivatives, intense Raman modes are typically observed for various ring vibrations and can be used to study photochemical reactions and molecular transformations. researchgate.net

Table 3: Characteristic Raman Shifts for Azobenzene and Sulfonic Acid Moieties

Vibrational Mode Functional Group Approximate Raman Shift (cm⁻¹)
Ring VibrationsAromatic1600 - 1580
N=N StretchAzo Group1460 - 1420
C-N StretchAromatic-Azo1180 - 1140
SO₃ StretchSulfonic Acid~1124
C-S StretchAromatic-Sulfur~700

This interactive table presents typical Raman shifts for the key structural components of this compound, useful for molecular fingerprinting.

Fourier Transform Infrared (FT-IR) Spectroscopy in Analyzing this compound

Electronic Spectroscopy for Photophysical Investigation

Electronic spectroscopy, primarily UV-Visible (UV-Vis) absorption spectroscopy, is fundamental for investigating the photophysical properties of this compound, most notably its characteristic photoisomerization. researchgate.net Azobenzene and its derivatives can exist in two isomeric forms, the thermodynamically stable trans isomer and the less stable cis isomer, which can be interconverted by light. wiley.comrsc.org

The UV-Vis spectrum of an azobenzene compound typically shows two characteristic absorption bands. acs.org

An intense band in the UV region (around 320-360 nm) corresponding to the π → π* electronic transition of the conjugated system, which is characteristic of the trans isomer.

A much weaker band in the visible region (around 440-450 nm) corresponding to the n → π* transition, which is formally forbidden but observable for both isomers. acs.org

Upon irradiation with UV light (e.g., ~365 nm), the trans isomer converts to the cis isomer. This conversion is marked by a significant decrease in the intensity of the π → π* band and a slight increase in the intensity of the n → π* band. rsc.orgacs.org The reverse cis-to-trans isomerization can be triggered by irradiation with visible light (e.g., >400 nm) or by thermal relaxation in the dark. acs.org Theoretical studies using time-dependent density functional theory (TD-DFT) complement experimental findings by predicting the electronic transitions and exploring the isomerization pathways. nih.gov

Table 4: Typical UV-Vis Absorption Maxima (λₘₐₓ) for Azobenzene Isomers

Isomer Electronic Transition Approximate λₘₐₓ (nm) Molar Absorptivity (ε)
trans π → π~350High
n → π~440Low
cis π → π~320Lower
n → π~430Higher

This interactive table details the characteristic electronic transitions and their corresponding absorption maxima for the trans and cis isomers of azobenzene derivatives as observed by UV-Vis spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Monitoring Photoisomerization

Ultraviolet-Visible (UV-Vis) spectroscopy is a primary tool for observing the photoisomerization of azobenzene compounds, including this compound. This process involves the reversible transformation of the molecule between its trans and cis isomers upon light irradiation. The trans isomer is generally more stable and its conversion to the metastable cis isomer can be triggered by UV light. nsf.gov This transformation can be reversed using visible light or through thermal relaxation. nsf.govchemrxiv.org

The photoisomerization kinetics can be quantitatively monitored by recording the changes in the UV-Vis absorption spectra over time. nsf.govrsc.org For instance, the irradiation of a solution of an azobenzene derivative with UV light leads to a decrease in the absorption band corresponding to the trans isomer, indicating its conversion to the cis form. mdpi.com The rate of this photoisomerization can be influenced by factors such as the intensity of the light source. mdpi.com

A study on amphiphilic azobenzene compounds in water demonstrated that laboratory lighting is sufficient to establish a photostationary state (PSS), a stable equilibrium between the trans and cis isomers. nsf.gov The ratio of cis to trans isomers at this state was found to vary depending on the solvent and the specific molecular structure. nsf.gov For example, ortho-fluoroazobenzene amphiphiles showed a higher proportion of the cis-isomer at equilibrium compared to their non-fluorinated counterparts, a phenomenon attributed to differences in their optical absorption profiles. nsf.gov The kinetics of reaching this PSS were also determined, with half-lives for PSS formation being around 40 minutes for fluorinated compounds and 80 minutes for non-fluorinated ones under ambient lighting. nsf.gov

Theoretical studies, such as those employing Time-Dependent Density Functional Theory (TD-DFT), complement experimental UV-Vis data by predicting the vertical excitation properties and helping to understand the influence of structural modifications on the absorption spectra. nih.gov For example, when azobenzene sulfonic acid is combined with layered double hydroxides (LDHs), a noticeable red-shift in the UV-Vis absorption spectrum is observed, which is consistent with theoretical calculations of the frontier molecular orbital energy gaps. nih.gov

Here is an interactive data table summarizing the UV-Vis spectral data for different azobenzene compounds:

Table 1: UV-Vis Spectral and Photoisomerization Data for Select Azobenzene Compounds
Compound Solvent/State Absorption Maxima (nm) Key Findings
Poly1 THF Solution 305, 388 Absorption at 388 nm decreases upon UV irradiation due to trans-cis photoisomerization. mdpi.com
Poly2 THF Solution 303, 383 Lower optical response to UV/Vis light compared to Poly1. mdpi.com
Compound-2 Water ~335 (trans), ~440 (cis) Ambient lighting induces a photostationary state. nsf.gov
Azobenzene sulfonic acid - K band: ~125-225 nm, R band: ~225-400 nm Theoretical study of absorption bands. nih.gov
Azobenzene sulfonic acid-LDH - K band: ~175-250 nm Red-shift observed upon combination with LDH. nih.gov

Fluorescence and Luminescence Spectroscopy in Characterizing Emissive Properties

Fluorescence and luminescence spectroscopy are powerful techniques for investigating the emissive properties of molecules. horiba.com While many azobenzene derivatives are non-emissive due to efficient photoisomerization pathways that quench fluorescence, recent research has explored strategies to induce luminescence. nih.govnih.gov

One approach involves suppressing photoisomerization through molecular design, such as introducing intramolecular hydrogen bonds. nih.gov Another strategy is to alter the electronic states through metal complexation or by expanding the π-conjugation of the molecule. nih.gov For instance, the introduction of azobenzene groups into bi-oxadiazole derivatives was found to decrease their luminous intensity due to intramolecular energy transfer. ciac.jl.cn

The emissive properties of azobenzene derivatives can also be influenced by the surrounding environment and molecular aggregation. The substitution of electron-withdrawing groups into the azobenzene core can lead to a blue-shift in the fluorescence wavelength. worldscientific.com Furthermore, pressure-induced emission (PIE) has been observed in some non-emissive azobenzene derivatives, where applying pressure activates luminescence by inducing conformational changes and suppressing photoisomerization. nih.gov

A study on an amphiphilic azobenzenesulfonic acid anionic surfactant demonstrated that it is luminescent in water. nih.gov When this surfactant was used to create polypyrrole nanospheres, the resulting nanomaterials exhibited enhanced luminescence intensity. nih.gov This highlights the potential for creating luminescent materials by incorporating azobenzene sulfonic acid derivatives into larger structures.

The following table presents data on the fluorescence properties of various azobenzene-containing systems.

Table 2: Fluorescence and Luminescence Properties of Azobenzene Derivatives
System Key Findings
Azobenzene-containing bi-oxadiazoles Introduction of azobenzene decreases luminous intensity due to intramolecular energy transfer. ciac.jl.cn
Nonemissive azobenzene derivatives Pressure-induced emission can be activated by molecular conformational changes. nih.gov
Azobenzene-containing conjugated polymers Intense deep-red to NIR emission observed by suppressing photoisomerization and tuning electronic states. nih.gov
Azobenzenesulfonic acid anionic surfactant Luminescent in water; enhances luminescence of polypyrrole nanospheres it is grafted onto. nih.gov
Azobenzene aggregates Fluorescence color is influenced by the planarity of the azobenzene core and the electronic properties of substituents. worldscientific.com

X-ray Diffraction (XRD) and Morphological Analysis

The solid-state structure and morphology of this compound and related materials are critical to their properties and applications. X-ray diffraction (XRD) and microscopic techniques are indispensable for these characterizations. americanpharmaceuticalreview.comazooptics.com

Crystalline Structure Determination of this compound and its Salts

X-ray diffraction (XRD) is a fundamental technique for determining the crystalline structure of materials. wikipedia.org It provides direct information about the arrangement of atoms and molecules in a crystal lattice. americanpharmaceuticalreview.com For this compound and its salts, XRD can be used to identify different crystalline forms (polymorphs), and to characterize their crystal packing. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com

In the context of metal-organic frameworks (MOFs), which are crystalline porous materials built from metal ions or clusters and organic linkers, XRD is essential for structure determination. wikipedia.orgberkeley.edu Azobenzene dicarboxylic acid, a related compound, has been used as a linker to construct MOFs. mdpi.com Single-crystal X-ray diffraction has been employed to determine the three-dimensional network structure of such MOFs, revealing details about their porosity and the coordination of the metal ions. mdpi.comcolab.ws For instance, terbium and dysprosium-based MOFs using an azobenzene-4,4'-dicarboxylic acid linker have been synthesized and their crystal structures determined, showing isostructural three-dimensional networks. mdpi.com

Powder X-ray diffraction (PXRD) is a complementary technique often used to analyze polycrystalline samples. It is valuable for identifying the crystalline phases present in a bulk sample and can be used to confirm the structure of synthesized materials by comparing the experimental diffraction pattern with a simulated pattern from single-crystal data. ua.pt For example, PXRD has been used to confirm the structure of new azobenzenesulfonic acid dopants in conducting polyaniline. niist.res.in

The table below summarizes findings from XRD studies on materials containing azobenzene derivatives.

Table 3: X-ray Diffraction Data for Azobenzene-Containing Materials
Material Technique Key Findings
Terbium MOF with azobenzene-4,4'-dicarboxylic acid linker Single-crystal XRD Triclinic space group P-1, three-dimensional network with channels. mdpi.com
Dysprosium MOF with azobenzene-4,4'-dicarboxylic acid linker Powder XRD Isostructural to the terbium MOF. mdpi.com
Polyaniline doped with new azobenzenesulfonic acids WXRD Doped samples are highly amorphous and porous. niist.res.in
Polypyrrole with azobenzenesulfonic acid surfactant WXRD A new peak at 2θ = 6.3° indicates highly ordered polymer chains. nih.gov

Microscopic Techniques (e.g., SEM, TEM) for Nanomaterial Characterization

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the morphology and structure of materials at the nanoscale. azooptics.com

SEM provides high-resolution images of the surface topography of a material. azooptics.com It has been used to characterize the morphology of nanomaterials incorporating azobenzene derivatives. For example, in the synthesis of polypyrrole nanospheres using an amphiphilic azobenzenesulfonic acid surfactant, SEM analysis confirmed that aggregated micellar templates led to a coral-like morphology, while uniform nanospheres were formed at lower micellar concentrations. nih.gov SEM has also been used to show that polyaniline doped with new azobenzenesulfonic acids has a porous nature. niist.res.in

TEM, on the other hand, provides information about the internal structure of a material by passing a beam of electrons through a thin sample. azooptics.com TEM analysis of the aforementioned polypyrrole nanospheres confirmed the formation of uniform spheres with sizes ranging from 150-400 nm. nih.gov

The following table provides examples of the application of microscopic techniques in the study of azobenzene-related nanomaterials.

Table 4: Morphological Analysis of Azobenzene-Containing Nanomaterials
Material Technique Key Findings
Polypyrrole nanospheres with azobenzenesulfonic acid surfactant SEM, TEM Formation of uniform nanospheres (150-400 nm) or coral-like morphology depending on surfactant concentration. nih.gov
Polyaniline doped with new azobenzenesulfonic acids SEM Doped samples are porous in nature. niist.res.in
Aluminum-polyaniline doped with Azobenzenesulfonic acid SEM, TEM Proved the materials to be wire-like. cnjournals.com

Thermal Analysis Methodologies

Understanding the thermal stability of this compound and its derivatives is crucial for their potential applications, especially at elevated temperatures. Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), are employed for this purpose. cam.ac.uk

Thermogravimetric Analysis (TGA) in Assessing Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. torontech.com This technique is widely used to evaluate the thermal stability and decomposition behavior of materials. cam.ac.uk

For azobenzene compounds, TGA can determine the temperature at which the material begins to degrade. The intrinsic thermal stability of azobenzene dyes can be poor, which limits their use in high-temperature applications. rsc.org However, research has shown that the thermal stability can be significantly enhanced. For example, coupling azobenzene dyes with polyhedral oligomeric silsesquioxanes (POSS) resulted in a hybrid material with a decomposition temperature up to 350 °C, a significant increase compared to the free azobenzene. rsc.org

In studies of polyaniline doped with newly synthesized azobenzenesulfonic acids, TGA indicated that the doped materials were highly stable up to 300 °C. niist.res.in TGA curves for doped polyaniline often show multiple weight loss stages, corresponding to the evaporation of moisture, the loss of the dopant, and the degradation of the polymer backbone. researchgate.net For a synthesized bis-azobenzene compound, TGA showed a single-step degradation at 369 °C, demonstrating good thermal stability. mdpi.com The thermal stability of azobenzene-tethered POSS derivatives was also found to be dependent on their molecular structure, with large steric hindrance in some cases leading to poorer thermal stability. rsc.org

The table below presents TGA data for various azobenzene-containing materials, highlighting their thermal stability.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermo-analytical technique employed to investigate the thermal properties of materials, including the phase transitions of chemical compounds. wikipedia.orgadvancedbiomatrix.com This method operates by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.orgcentexbel.be The resulting DSC thermogram provides quantitative information on various thermal events, such as melting, crystallization, and glass transitions, by detecting the associated changes in enthalpy. centexbel.benih.gov

In the context of azobenzene derivatives, DSC is instrumental in characterizing their thermal behavior, which is closely linked to their photoisomerization properties. researchgate.net The technique can identify the temperatures at which these compounds undergo phase changes from solid to liquid crystal or to an isotropic liquid state. wikipedia.org For instance, research on various azobenzene derivatives has utilized DSC to determine melting temperatures (Tm) and the enthalpies associated with these transitions. researchgate.net

Furthermore, DSC studies on other functionalized azobenzene compounds, such as a benzoxazine (B1645224) derivative incorporating an azobenzene unit, have revealed sharp exothermic peaks indicative of chemical reactions like polymerization. researchgate.net In that specific case, an exothermic event with an onset at 190°C and a maximum at 199°C was identified as the ring-opening polymerization of the benzoxazine monomer. researchgate.net

These examples highlight the capability of DSC to elucidate the thermal stability and reactive transformations of materials containing azobenzene and sulfonic acid moieties. A hypothetical DSC analysis of this compound would aim to identify its melting point, potential decomposition temperatures, and any solid-state phase transitions. The resulting data would be crucial for understanding its thermal stability and for applications where the material might be subjected to varying temperatures.

Hypothetical DSC Data for this compound

The following table represents a hypothetical data set that could be generated from a DSC experiment on this compound, based on typical analyses of similar aromatic sulfonic acids. This data is illustrative and not based on published experimental results for this specific compound.

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (ΔH) (J/g)
Dehydration95110-
Melting/Decomposition250265-

Interactive Data Table (Note: This is a conceptual representation of an interactive table.)

Theoretical and Computational Chemistry Investigations of M Azobenzenesulfonic Acid

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the molecular-level properties of m-azobenzenesulfonic acid. These computational methods are pivotal in understanding its electronic structure, reactivity, and the energetic landscapes of its transformations.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. wikipedia.org It has been successfully applied to study azobenzene (B91143) derivatives, providing valuable information on their properties. scispace.comaimspress.comscirp.org

Theoretical studies utilizing DFT, specifically the M06-2X functional with the def2-TZVP basis set, have been employed to explore the electronic structures and properties of azobenzene sulfonate anions. researchgate.net These calculations help in understanding the influence of structural modifications, such as the position of the sulfonate group, on the molecule's behavior. researchgate.netacs.org For instance, DFT calculations can predict the impact of the substituent position on the structure and isomerization pathways of azobenzene sulfonate anions when interacting with other materials, such as layered double hydroxides (LDHs). acs.orgnih.gov

Key findings from DFT studies on related azobenzene systems include:

The relative stability of cis and trans isomers, with the trans form generally being more energetically stable. rsc.org

Prediction of absorption spectra, which are dominated by the π–π* transition in the 300-400 nm range for the trans isomer. rsc.org

The influence of the environment, such as solvents or host materials, on the electronic properties and isomerization energy barriers. researchgate.netrsc.org While solvent effects on the absorption spectra of some azobenzenes have been found to be minor, the interaction with host materials like LDHs can significantly lower the isomerization energy barrier. researchgate.netrsc.org

Reactivity predictions based on DFT can be approached through the analysis of frontier molecular orbitals (HOMO and LUMO) and reactivity descriptors. d-nb.info These calculations provide insights into the nucleophilic and electrophilic nature of different sites within the molecule, guiding the understanding of its chemical behavior in various reactions. d-nb.infofrontiersin.org

Computational MethodBasis SetKey Predictions for Azobenzene Systems
Density Functional Theory (DFT)M06-2X/def2-TZVP//M06-2X/6-31G(d,p)Electronic structure, photothermal properties, isomerization mechanisms. researchgate.net
Time-Dependent DFT (TD-DFT)Not specifiedRelative stability and opto-electronic properties of cis and trans conformers. rsc.org

Ab Initio Methods in Elucidating Molecular Orbitals and Energetics

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, provide a rigorous framework for studying the molecular orbitals and energetics of molecules like this compound. rsc.orgias.ac.in These methods are crucial for obtaining highly accurate data on ground and excited state properties.

Studies on related substituted benzenes using ab initio methods have shown that while there is an intermingling of σ and π orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are typically of π-symmetry. ias.ac.in This indicates that the chemical and spectroscopic properties are largely governed by the π-electrons. ias.ac.in

Ab initio calculations are instrumental in:

Calculating the redistribution of charges upon electronic excitation (e.g., from HOMO to LUMO), which can suggest different reaction pathways in excited states. ias.ac.in

Investigating the energetics of conformational changes and isomerization processes, providing a detailed picture of the potential energy surfaces.

For instance, ab initio calculations can be used to compute the conformational energy profiles of small molecules, which is fundamental for understanding their chemical properties and for the parameterization of force fields used in molecular dynamics simulations. mdpi.com

Ab Initio MethodBasis Set(s)Investigated Properties of Substituted Benzenes
Molecular Orbital (MO) calculations4–31G, 6–31G, 6–31G*Orbital energies, gross orbital charges, net atomic charges, dipole moments. ias.ac.in

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a computational lens to observe the time-evolution of molecular systems, offering insights into dynamic processes such as conformational changes and intermolecular interactions. nih.govnih.gov

Simulation of Intermolecular Interactions and Self-Assembly

MD simulations are a important tool for studying the non-covalent interactions that govern the self-assembly of molecules. cuny.edumdpi.com These simulations can reveal how this compound molecules might interact with each other and with their environment to form larger, organized structures. nih.gov

The process of self-assembly is fundamental in the formation of complex biological and synthetic nanostructures. nih.govcuny.edu For azobenzene-containing molecules, these interactions are crucial for their application in materials science, such as in the formation of photo-responsive polymers and surfaces. polympart.irmdpi.com

Computational studies on similar systems have highlighted the importance of:

Hydrogen Bonding: In systems with appropriate functional groups, hydrogen bonds can play a significant role in directing self-assembly.

Van der Waals Forces: These interactions, particularly dispersion forces, are often the dominant attractive force in the stacking of aromatic rings. nih.govrsc.org

Electrostatic Interactions: The charged sulfonate group in this compound will have strong electrostatic interactions with its surroundings, influencing its aggregation behavior and interaction with charged surfaces or ions. acs.org

Atomistic MD simulations, sometimes employing explicit hydrogen bonding potentials, can be used to analyze the stability and binding mechanisms of columnar clusters of azobenzene derivatives. mdpi.com

Mechanistic Pathways of Photoisomerization from a Computational Perspective

The photoisomerization of azobenzene and its derivatives between the trans and cis forms is the foundation of their use as molecular switches. acs.orgrsc.org Computational chemistry plays a vital role in elucidating the mechanisms of this process, which can occur via two primary pathways: rotation around the N=N double bond or inversion at one of the nitrogen atoms. acs.orgnih.gov

Theoretical studies, often employing DFT, have investigated the thermal isomerization mechanisms of azobenzene sulfonate. researchgate.net These studies reveal that the isomerization process involves conformational changes of the azo group, including out-of-plane rotation and in-plane inversion. researchgate.net The energy barriers for these pathways can be calculated, providing a quantitative measure of the likelihood of each mechanism. acs.orgnih.gov

For single molecules of p-azobenzenesulfonic acid and this compound, calculations have shown that the inversion pathway is energetically more favorable than the rotation pathway. acs.orgnih.gov The isomerization process is described as a one-step concerted process involving the inversion of the C-N-N angle and rotation of the unsubstituted benzene (B151609) ring. nih.gov

SystemComputational MethodKey Findings on Isomerization
p- and this compoundM06-2X/def2-TZVP//M06-2X/6-31G(d,p)The inversion pathway is more favorable for thermal isomerization. acs.orgnih.gov
Azobenzene Sulfonate-LDH compositesM06-2X/def2-TZVP//M06-2X/6-31G(d,p)The LDH lamella can lower the isomerization energy barrier. researchgate.net

Structure-Property Relationship Modeling and Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling aims to establish a mathematical correlation between the structural features of a molecule and its macroscopic properties. researchgate.netunimore.it This approach is a cornerstone of predictive chemistry, enabling the estimation of properties for new or untested compounds. mit.edu

For this compound, QSPR models could be developed to predict a range of physicochemical properties. This involves generating a set of molecular descriptors that encode structural, topological, and quantum chemical information. unimore.itmdpi.com These descriptors are then used as independent variables in a regression model to predict a property of interest.

The development of QSPR models typically involves the following steps:

Data Collection: Gathering experimental data for a series of related compounds.

Molecular Descriptor Generation: Calculating a large number of descriptors using specialized software. mdpi.com

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build the predictive model. mdpi.com

Validation: Assessing the predictive power of the model using internal and external validation techniques. unimore.it

While specific QSPR models for this compound are not detailed in the provided search results, the principles of this methodology are broadly applicable. researchgate.netunimore.it For instance, QSPR has been used to predict properties like boiling point, density, and viscosity for various organic solvents. unimore.it The physical-chemical properties of some dyes, however, may not be well-suited for prediction by standard QSPR models, particularly if they tend to aggregate. canada.ca

Computational Prediction of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic data of molecules. Methods like DFT and its time-dependent extension (TD-DFT) are widely used to calculate the parameters for Nuclear Magnetic Resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy. nih.govlabmanager.com These computational approaches allow for the assignment of experimental spectra and the exploration of molecular properties that are difficult to measure directly.

For aromatic sulfonic acids and their derivatives, DFT calculations using functionals like B3LYP with basis sets such as 6-311++G(d,p) have been successfully applied to obtain geometric parameters and predict IR and NMR spectra. researchgate.net In the case of azobenzene compounds, which can exist as trans and cis isomers, TD-DFT is particularly effective for calculating electronic transitions and predicting UV-Vis absorption spectra.

A pertinent case study involves the computational analysis of a structurally similar compound, 2-amino-5-([4-sulfophenyl]azo)benzenesulfonic acid, referred to as AZO1. rsc.org Researchers used DFT with the B3LYP functional and the 6-31G(d,p) basis set to optimize the ground-state geometries of its isomers. The excited-state properties and UV-Vis spectra were then calculated using TD-DFT, incorporating solvent effects through the polarizable continuum model (PCM). rsc.org

The calculations predicted distinct absorption spectra for the trans and cis isomers. rsc.org For the trans isomer, the spectrum is typically dominated by a strong π–π* transition. Upon photoisomerization to the cis form, the calculations predict a broadened π–π* transition and the appearance of a weaker n–π* transition at a longer wavelength. rsc.org These theoretical predictions align well with experimental observations, demonstrating the power of computational methods to elucidate the spectroscopic behavior of azobenzenesulfonic acid derivatives. rsc.org

Table 1: Predicted Electronic Transitions for an Azobenzenesulfonic Acid Derivative (AZO1) via TD-DFT Calculations. rsc.org
IsomerTransition TypePredicted Wavelength Range (nm)Key Observation
transπ–π300 - 400Dominant, high-intensity absorption peak.
cisπ–π300 - 400Broad absorption peak.
n–π*450 - 500Appearance of a new, lower-intensity peak at longer wavelength.

Theoretical Insights into Acidic Dopant Role in Polymer Systems

Azobenzenesulfonic acids are recognized as effective dopants for conducting polymers like polyaniline (PANI). researchgate.netniist.res.in The doping process, which involves the protonation of the polymer backbone by the acid, is crucial for transforming the insulating polymer into a conductive material. Theoretical studies provide deep insights into the molecular-level interactions between the dopant and the polymer, explaining how doping influences the final electronic and structural properties of the material.

DFT simulations are a key tool for investigating these dopant-polymer systems. For example, theoretical studies on polyaniline dimers (PAni-d) doped with vinyl-sulfonate monomers show how the dopant affects the polymer's structure and electronic characteristics. mdpi.com Using the B3LYP functional, researchers can optimize the geometry of the doped polymer system and analyze the resulting changes. mdpi.com

Simulations reveal that the interaction between the sulfonate group of the dopant and the nitrogen atoms of the polyaniline backbone leads to significant conformational changes in the dopant molecule. mdpi.com This interaction is a coordinated covalent bond that alters bond lengths and angles within the doped system. Furthermore, these theoretical models demonstrate that the electronegativity and other chemical reactivity descriptors of the polyaniline dimer are dependent on the specific structure of the dopant. mdpi.com This indicates that the molecular architecture of the dopant, such as the nature of the spacer group between the azo functional group and the sulfonic acid group in this compound, plays a critical role in determining the electronic properties of the final doped polymer. mdpi.com

The primary role of the acidic dopant is to protonate the imine nitrogen atoms on the polyaniline chain, converting the emeraldine (B8112657) base form to the conductive emeraldine salt. This creates charge carriers (polarons) that are delocalized along the polymer backbone, enabling electrical conductivity. nih.govespublisher.com The size and structure of the dopant anion, which remains as the counter-ion after protonation, also influences the polymer's morphology, crystallinity, and inter-chain spacing, which in turn affect the bulk conductivity of the material. nih.gov Theoretical calculations of parameters like the doping level and the interaction energy between the dopant and polymer chain help to build a comprehensive understanding of these structure-property relationships. mdpi.com

Table 2: Theoretical Effects of Sulfonate Dopants on Polyaniline Dimers (PAni-d) Based on DFT Studies. mdpi.com
SystemKey Theoretical FindingImplication for Doped Polymer
PAni-d + Sulfonate DopantConformational change in the sulfonate group upon bonding to PAni-d.The interaction is not passive; the dopant restructures to accommodate bonding.
PAni-d + Sulfonate DopantElectronegativity of the PAni-d is altered depending on the dopant's structure.The dopant's molecular structure directly tunes the electronic properties of the polymer.
PAni-d + Sulfonate DopantFormation of a coordinated bond between the sulfonate group and nitrogen atoms.Confirms the mechanism of charge transfer and salt formation at the molecular level.

Advanced Applications of M Azobenzenesulfonic Acid in Materials Science and Engineering

Conducting Polymer Systems and Doping Mechanisms

The integration of m-azobenzenesulfonic acid and its derivatives as dopants in conducting polymers like polyaniline (PANI) and polypyrrole (PPy) has been a significant area of research. Doping is a crucial process that transforms these polymers from insulators or semiconductors into materials with metallic-like conductivity. nih.govrsc.org This process involves a redox reaction where the dopant induces the formation of charge carriers—polarons and bipolarons—along the polymer backbone, which are responsible for electrical conductivity. nih.gov

This compound as a Dopant for Polyaniline

The emeraldine (B8112657) base form of polyaniline, which is an electrical insulator, can be doped with various acids to become the conductive emeraldine salt. researchgate.netbibliotekanauki.pl Researchers have synthesized novel azobenzenesulfonic acid dopants for this purpose. researchgate.netniist.res.inresearchgate.net The doping of polyaniline emeraldine base with these azobenzenesulfonic acid derivatives in solvents like methanol (B129727) and N-methylpyrrolidinone results in the formation of the green emeraldine salt, confirming the doping process. researchgate.netniist.res.in

Studies have shown that the electrical conductivity of the doped polyaniline increases with the concentration of the azobenzenesulfonic acid dopant, reaching a maximum value at a certain feed concentration. niist.res.inresearchgate.net For instance, conductivities in the range of 0.02 S/cm have been achieved. researchgate.netresearchgate.netresearchgate.net Interestingly, research indicates that while the concentration of the dopant is crucial, minor structural differences in the azobenzenesulfonic acid dopant may not significantly impact the final conductivity of the polyaniline. researchgate.netresearchgate.net Thermal analysis has demonstrated that these doped polyaniline materials can be stable up to 300 °C, making them suitable for high-temperature applications. researchgate.net

Doping of Polypyrrole with Amphiphilic Azobenzenesulfonic Acids

Amphiphilic azobenzenesulfonic acid derivatives have been effectively used as dopants for polypyrrole. nih.govresearchgate.netgoogle.com These dopants, which possess both hydrophilic and hydrophobic segments, can act as surfactants, forming self-organized micelles in aqueous solutions. nih.govgoogle.com These micelles can then serve as templates for the polymerization of pyrrole, leading to the formation of polypyrrole nanomaterials with controlled morphologies, such as nanospheres. nih.govgoogle.com

The use of these amphiphilic dopants not only facilitates the synthesis of water-soluble and ordered polypyrrole nanostructures but also results in a highly doped state of the polymer. nih.govgoogle.com This is confirmed by spectroscopic analyses and conductivity measurements, with reported conductivity values in the range of 10⁻¹ to 10⁻² S/cm. nih.gov The incorporation of the azobenzenesulfonic acid moiety can also impart other functionalities to the polypyrrole, such as luminescence. nih.gov

Influence of Dopant Structure on Polymer Morphology and Electrical Behavior

The structure of the dopant plays a critical role in determining the morphology and, consequently, the electrical properties of the resulting conducting polymer. mdpi.commdpi.com The use of amphiphilic azobenzenesulfonic acids as dopants can lead to the formation of specific nanostructures, such as nanospheres or nanofibers, by acting as templates during polymerization. nih.govcapes.gov.brresearchgate.net For example, aggregated micellar templates of an amphiphilic azobenzenesulfonic acid surfactant have been shown to produce coral-like polypyrrole morphologies, while isolated micelles at lower concentrations yield uniform nanospheres. nih.gov

The morphology of the polymer, in turn, influences its electrical conductivity. mdpi.com For instance, polypyrrole nanofibers synthesized using p-hydroxyl-azobenzene sulfonic acid as a functional dopant exhibited high conductivity, in the range of 120–130 S/cm. capes.gov.br The ordered arrangement of polymer chains, facilitated by the dopant, can enhance charge transport. nih.govmdpi.com Wide-angle X-ray diffraction (WXRD) analysis of polypyrrole doped with an amphiphilic azobenzenesulfonic acid revealed a highly ordered structure, which contributed to its conductivity. nih.gov Conversely, some studies on polyaniline doped with different azobenzenesulfonic acids have indicated that the doped samples are highly amorphous and porous. researchgate.net

Table 1: Electrical Conductivity of Polyaniline and Polypyrrole Doped with Azobenzenesulfonic Acid Derivatives

PolymerDopantMorphologyConductivity (S/cm)Reference(s)
PolyanilineAzobenzenesulfonic acid derivativesAmorphous, porous0.02 researchgate.netresearchgate.netresearchgate.net
PolypyrroleAmphiphilic azobenzenesulfonic acidNanospheres (150-800 nm)10⁻¹ - 10⁻² nih.gov
Polypyrrolep-hydroxyl-azobenzene sulfonic acidNanofibers (60-100 nm diameter)120-130 capes.gov.br

Photoresponsive Materials and Actuators

The incorporation of azobenzene (B91143) moieties, including this compound, into materials imparts photoresponsive properties. Azobenzene molecules can undergo reversible trans-cis isomerization upon irradiation with light of specific wavelengths. researchgate.netmdpi.comnih.gov The trans isomer is typically more stable, but UV light can induce its conversion to the cis isomer. This process is often reversible either thermally or by irradiation with visible light. mdpi.comnih.gov This photo-switching behavior leads to changes in the physical and chemical properties of the material, forming the basis for photoresponsive materials and actuators.

Integration into Photochromic Thin Films and Gels

This compound and its derivatives can be integrated into various material matrices, such as thin films and gels, to create photoresponsive systems. researchgate.netresearchgate.net For instance, azobenzene-containing compounds have been used to prepare aqueous gels that exhibit reversible trans-to-cis isomerization upon irradiation with UV and visible light. researchgate.net In thin films, the photo-alignment of azobenzene sulfonic dyes has been utilized to control the orientation of liquid crystal molecules. researchgate.net The photo-induced isomerization of azobenzene moieties within these films and gels leads to macroscopic changes in the material's properties.

Photo-Modulation of Material Properties and Functional Responses

The trans-cis isomerization of integrated azobenzene units can be harnessed to modulate a range of material properties. researchgate.netmdpi.com This includes changes in absorption spectra, which is the fundamental principle of their photochromic behavior. researchgate.netustc.edu.cn Beyond optical properties, this isomerization can influence the conformation of polymer chains, leading to changes in water flux through a membrane, for example. mdpi.com

In the context of gels, the photoisomerization of an azobenzene dicarboxylic acid has been shown to induce small but measurable changes in the magnetic properties of embedded magnetite nanoparticles. researchgate.net This demonstrates the potential for optical modulation of magnetic behavior. The functional responses of these materials are directly linked to the structural changes at the molecular level, paving the way for applications in areas such as light-driven actuators, optical switches, and controlled release systems. mdpi.com

Dye Chemistry and Advanced Pigment Formulation

The unique chemical architecture of azobenzene derivatives, particularly those containing sulfonic acid groups, has cemented their importance in the field of dye chemistry. The presence of the azo chromophore (—N=N—) combined with the water-solubilizing sulfonic acid group (—SO₃H) allows for the creation of a wide spectrum of colors with applicability across various materials. The meta substitution pattern of the sulfonic acid group on the benzene (B151609) ring can influence the electronic properties and, consequently, the color and performance of the resulting dyes.

Role as an Intermediate in Azo Dye Synthesis

While this compound itself is an azo compound, its direct precursor, m-aminobenzenesulfonic acid (commonly known as metanilic acid), is a pivotal intermediate in the synthesis of a vast array of azo dyes. uni-due.decsic.es The synthesis process is a cornerstone of industrial organic chemistry, typically involving a two-step reaction:

Diazotization: The primary aromatic amine group (-NH₂) of metanilic acid is converted into a diazonium salt (-N₂⁺) by treating it with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C). royalsocietypublishing.orgacs.orgmdpi.com This reaction creates a highly reactive electrophile.

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component. This component is an electron-rich aromatic compound, such as a phenol (B47542), naphthol, or another aromatic amine. royalsocietypublishing.orgcore.ac.ukumons.ac.be The diazonium salt attacks the activated ring of the coupling component in an electrophilic aromatic substitution reaction to form the characteristic azo (—N=N—) bond, creating the final dye molecule. core.ac.uk

The sulfonic acid group from the original metanilic acid remains in the final structure, imparting water solubility and enhancing the dye's affinity for polar fibers like wool, silk, and nylon. nih.gov This makes metanilic acid a crucial building block for producing acid dyes, direct dyes, and reactive dyes. nih.govresearchgate.net For instance, it is used in the manufacturing of dyes such as weak acid dark blue 5R and GR acidic Golden G. researchgate.net The versatility of this synthesis route allows for the creation of a wide palette of colors, from yellows and oranges to blues and blacks, by simply changing the coupling component. core.ac.uk

Table 1: Representative Azo Dyes Derived from Metanilic Acid Intermediate

Dye Name/Type Coupling Component Resulting Dye Class Typical Application
Metanil Yellow Diphenylamine Acid Dye Textile Dyeing (Wool, Silk), Indicator
Acid Orange 7 (from related sulfanilic acid) 2-Naphthol Acid Dye Textile Dyeing, Biological Stain
m-[(2-hydroxy-1-napthyl)azo]benzenesulfonic acid 2-Naphthol Acid Dye General Colorant

This table is illustrative and showcases the types of dyes that can be produced using aminobenzenesulfonic acid intermediates.

Development of Advanced Dyeing Agents with Specific Photochromic Characteristics

The core structure of azobenzene is inherently photochromic. royalsocietypublishing.orgmdpi.com This property is defined by the reversible isomerization between two forms, a thermally stable trans isomer and a metastable cis isomer, upon exposure to light. royalsocietypublishing.orgnih.gov Irradiation with ultraviolet (UV) light typically converts the trans form to the cis form, while the reverse process can be triggered by visible light or heat. royalsocietypublishing.orgresearchgate.net This molecular switching capability alters the molecule's shape and electronic properties, leading to a change in its absorption spectrum and, therefore, its color.

The development of advanced dyeing agents leverages this photochromism for applications in "smart" materials, optical data storage, and molecular switches. acs.orgacs.org Research into azobenzene sulfonic acid derivatives aims to fine-tune these photochromic characteristics. The introduction of sulfonic acid groups not only improves water solubility but can also influence the isomerization kinetics and the stability of the different isomeric states. core.ac.ukresearchgate.net

Recent research has explored the synthesis and photochromic behavior of various azobenzene derivatives containing sulfonic acid groups or synthesized from sulfonic acid precursors. For example, symmetrical azobenzene compounds featuring catechol groups, synthesized from aminotoluenesulfonic acid, have demonstrated good photochromic reversibility and stability in solution. royalsocietypublishing.orgresearchgate.net Theoretical studies on azobenzene sulfonate have also been conducted to understand and predict their photothermal properties, modeling the isomerization pathways and energy barriers of both cis and trans isomers. nih.gov These studies are crucial for the rational design of new photoresponsive materials.

| Azobenzene-Containing Calixarenes researchgate.net | The synthesis of calixarene (B151959) derivatives bearing azobenzenesulfonic acid fragments has been reported, creating complex host-guest systems with potential for molecular recognition and sensing. | Opens possibilities for creating multi-functional materials where photochromism is coupled with other functionalities. |

These research efforts illustrate a clear trajectory towards creating advanced dyeing agents where color is not static but can be dynamically and reversibly controlled by light. By modifying the molecular structure of this compound and related compounds, scientists can engineer specific photochromic characteristics, paving the way for innovative applications in responsive textiles, light-activated sensors, and high-density optical storage media.

Supramolecular Chemistry and Molecular Recognition Involving M Azobenzenesulfonic Acid

Host-Guest Complexation with Macrocyclic Receptors

Host-guest chemistry, a central concept in supramolecular chemistry, involves the encapsulation of a "guest" molecule within a larger "host" molecule. thno.org m-Azobenzenesulfonic acid, with its distinct chemical features, can act as a guest, interacting with various macrocyclic hosts.

Interactions with Pillar[n]arenes and Other Synthetic Hosts

Pillar[n]arenes, a class of macrocyclic compounds composed of hydroquinone (B1673460) units linked by methylene (B1212753) bridges, have emerged as versatile hosts in supramolecular chemistry. wikipedia.org Their electron-rich cavities are capable of forming stable complexes with a variety of guest molecules. wikipedia.org Water-soluble pillar researchgate.netarene derivatives, for instance, have been shown to form host-guest complexes with aromatic sulfonic acids. frontiersin.org The formation of these complexes is driven primarily by electrostatic interactions between the negatively charged sulfonate group of the guest and the positively charged portals of the cationic pillararene host. frontiersin.org

In a specific study, a water-soluble pillar researchgate.netarene dodecyl-ammonium chloride (CP6) was shown to form stable 1:1 host-guest complexes with aromatic sulfonic acids like p-toluenesulfonic acid (p-TSA) and 2-naphthalenesulfonic acid (2-NA) in aqueous solutions. frontiersin.org The association constants (Ka) for these complexes were determined to be (2.23 ± 0.15) × 10⁴ M⁻¹ for p-TSA and (1.97 ± 0.28) × 10⁴ M⁻¹ for 2-NA. frontiersin.org These findings suggest that this compound, with its similar structural motifs, would also be a suitable guest for such pillararene hosts.

Beyond pillararenes, other synthetic hosts like azocalix yidu.edu.cnarenes have been synthesized and their interactions with various guest molecules studied. mdpi.com These hosts, which incorporate azobenzene (B91143) units into their structure, demonstrate the potential for creating complex supramolecular systems with tailored recognition properties. mdpi.com

pH-Responsive Binding and Release Mechanisms

A key feature of host-guest systems involving this compound and macrocyclic hosts like pillararenes is their responsiveness to external stimuli, particularly pH. The binding and release of the guest molecule can be controlled by altering the pH of the solution. thno.orgfrontiersin.org

For the complex between the cationic pillar researchgate.netarene (CP6) and aromatic sulfonic acids, the binding is strong at neutral pH (around 6.0). frontiersin.org However, the addition of acid (HCl) leads to the dethreading of the guest from the host's cavity, while subsequent addition of base (NaOH) can reverse this process, allowing for the rethreading of the guest. frontiersin.org This reversible binding and release mechanism is attributed to changes in the protonation state of the functional groups on both the host and the guest, which alters the electrostatic interactions that dominate the complex formation. frontiersin.org This pH-responsiveness is a critical feature for the development of smart materials and controlled-release systems.

Self-Assembly Processes and Ordered Nanostructures

Self-assembly is the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions. sigmaaldrich.comfrontiersin.org this compound, due to its amphiphilic nature, can participate in self-assembly processes, leading to the formation of various nanostructures.

Micellar Formation and Surfactant Behavior

Amphiphilic molecules, which possess both hydrophilic and hydrophobic regions, can self-assemble in aqueous solutions to form micelles. acs.orgnih.gov An amphiphilic this compound derivative has been shown to act as an anionic surfactant, forming spherical micelles in water with a diameter of approximately 4.8 nm. acs.orgnih.gov The formation and aggregation of these micelles can be controlled by factors such as the concentration of the surfactant. acs.orgnih.gov

These self-organized micelles can then serve as templates for the synthesis of ordered nanomaterials. For example, they have been utilized to prepare water-soluble and highly ordered polypyrrole nanospheres. acs.orgnih.gov The morphology of the resulting polymer nanostructures, such as uniform nanospheres or coral-like morphologies, is dependent on the concentration and aggregation state of the initial micelles. acs.orgnih.gov

PropertyValueSource
Micelle Diameter~4.8 nm acs.orgnih.gov
Resulting Polypyrrole Nanosphere Size150-800 nm acs.orgnih.gov

Directed Assembly of this compound-Containing Systems

The self-assembly process involving this compound can be directed to create specific and functional nanostructures. For instance, in the presence of aniline (B41778), this compound can act as a dopant and a template, leading to the formation of self-assembled polyaniline nanostructures. researchgate.net This process highlights the dual role of the azobenzene derivative in both doping the conducting polymer and directing its morphology. The resulting materials exhibit high conductivity and are typically amorphous and porous in nature. researchgate.net

Molecular Recognition and Sensing Platforms

Molecular recognition, the specific binding between two or more molecules, is a fundamental principle underlying many biological and chemical processes. siesascs.edu.iniupac.org The unique properties of this compound make it a valuable component in the design of molecular recognition and sensing platforms.

The ability of this compound and its derivatives to interact with specific analytes can be harnessed for the development of chemosensors. researchgate.net For instance, polymers incorporating azobenzene moieties can be used in molecularly imprinted polymers (MIPs) for the selective detection of target molecules. researchgate.net The recognition process often leads to a measurable signal, such as a change in color or fluorescence, allowing for the quantification of the analyte. researchgate.net

Design Principles for this compound-Based Sensors

The design of sensors based on this compound leverages its distinct chemical features to create systems that can detect and respond to the presence of specific analytes. The primary design principles revolve around the incorporation of this compound into larger supramolecular assemblies or its modification to enhance its interaction with target molecules.

One of the prominent strategies involves using this compound and its derivatives as dopants in conducting polymers. researchgate.net In this approach, the sulfonic acid group of the molecule interacts with the polymer backbone, influencing its electronic properties. For instance, new azobenzene sulfonic acid dopants have been synthesized through the diazotized coupling reaction of sulfanilic acid diazonium salt with materials like phenol (B47542), m-cresol (B1676322), and 4-phenylphenol. researchgate.net These dopants are then used to treat polyaniline emeraldine (B8112657) base in solvents such as methanol (B129727) or N-methylpyrrolidinone, resulting in a conductive salt. researchgate.net The doping process, confirmed by FT-IR and UV-vis spectroscopy, relies on the interaction between the sulfonic acid group and the polymer chain. researchgate.net The conductivity of the resulting material can be modulated by the concentration of the dopant, a property that can be harnessed for sensing applications. researchgate.net For example, sensors developed from electrospun poly(methyl methacrylate) (PMMA) fibers doped with such acids have shown reversible and linear responses to triethylamine (B128534) (TEA) vapors. researchgate.net The nature of the doping acid was found to be a determinative factor for the sensing magnitude of the sensor. researchgate.net

Another design principle is the formation of host-guest complexes. While specific host-guest studies with this compound as the host are not extensively detailed, the fundamental interactions that would govern such systems can be inferred. The aromatic rings of the azobenzene moiety can participate in π-π stacking interactions, while the sulfonic acid group can engage in hydrogen bonding and electrostatic interactions. This is exemplified in the formation of supramolecular H-bonded complexes between 4-n-alkoxyphenylazo benzoic acids and dipyridine derivatives, where Fermi bands in FT-IR spectroscopy confirm the presence of intermolecular H-bond interactions. nih.gov Furthermore, theoretical studies on the interaction of azobenzene sulfonate anions with magnesium-aluminum layered double hydroxides (LDHs) reveal the formation of stable supramolecular structures. Current time information in Bangalore, IN. The binding energies calculated for m-trans-azobenzenesulfonate with LDH models indicate strong interactions, primarily through hydrogen bonds between the sulfonate group and the hydroxyl groups of the LDH layers. Current time information in Bangalore, IN. This suggests that this compound can be intercalated into layered materials to create sensory systems where the recognition event modulates the material's properties.

The photoisomerization of the azobenzene unit from the trans to the cis form upon irradiation with UV light, and the reverse process with visible light or heat, is a key property that can be exploited in sensor design. This conformational change alters the molecule's geometry and dipole moment, which can, in turn, affect its binding to a target analyte or its interaction with a surrounding matrix. This principle is central to the development of photoresponsive materials.

The table below summarizes the key design principles for sensors involving azobenzenesulfonic acid derivatives.

Design PrincipleInteracting ComponentsKey InteractionsPotential Application
Conducting Polymer DopingThis compound derivative, PolyanilineElectrostatic interaction (sulfonate group and polymer backbone)Chemiresistive gas sensors
Intercalation in Layered MaterialsThis compound, Layered Double Hydroxides (LDHs)Hydrogen bonding, Electrostatic interactionsPhotothermal materials, selective adsorbents
Supramolecular H-BondingAzobenzoic acid derivatives, Dipyridine derivativesHydrogen bonding, π-π stackingLiquid crystalline materials with sensory properties
Photoresponsive MaterialsAzobenzene-containing polymers or complexesLight-induced isomerizationPhotoswitchable sensors

Exploration of Binding Selectivity and Specificity

The selectivity and specificity of a sensor are crucial for its practical application, determining its ability to distinguish the target analyte from other components in a complex mixture. researchgate.net For sensors based on this compound, selectivity is governed by the same non-covalent interactions that underpin their design.

The sulfonic acid group is a key determinant of binding selectivity, particularly for charged species. Its anionic nature allows for strong electrostatic interactions with cationic analytes. This is a common strategy in the design of receptors for positively charged molecules. For example, tripodal receptors have been designed with specific binding sites to recognize anions and ion pairs, highlighting the importance of directed electrostatic interactions. mdpi.com

The aromatic regions of this compound can interact with other aromatic molecules through π-π stacking. This provides a mechanism for the selective binding of flat, aromatic analytes. The specificity of this interaction can be tuned by modifying the substituents on the aromatic rings, which alters the electronic properties and steric hindrance.

The following table outlines the potential binding selectivity of this compound based on its structural features and the types of interactions observed in related systems.

Analyte TypeKey Interacting Moiety on this compoundDominant Interaction(s)Basis for Selectivity
Cationic speciesSulfonic acid groupElectrostaticCharge complementarity
Aromatic moleculesAzobenzene backboneπ-π stacking, van der WaalsShape and electronic complementarity
Hydrogen bond donors/acceptorsSulfonic acid group, Azo groupHydrogen bondingDirectional and specific hydrogen bond patterns
Polymer chainsSulfonic acid groupElectrostatic, induced fitConformation and charge distribution of the polymer

Photochemical Research and Photoresponsive Systems Utilizing M Azobenzenesulfonic Acid

Fundamental Photoisomerization Mechanisms

The core of m-azobenzenesulfonic acid's photoresponsive behavior lies in its ability to undergo reversible isomerization between two distinct geometric forms: the thermally stable trans isomer and the metastable cis isomer. rsc.orgnih.gov This transformation is driven by the absorption of photons, leading to changes in the molecule's electronic and structural properties.

Trans-to-Cis and Cis-to-Trans Isomerization Pathways

The photoisomerization of this compound involves distinct electronic transitions. The trans-to-cis isomerization is typically initiated by irradiating the molecule with UV light, which excites the molecule from the ground state (S₀) to an excited state (S₁). rsc.orgmdpi.com This process generally involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital (a π→π* transition). beilstein-journals.org

Conversely, the cis-to-trans back-isomerization can be induced by irradiation with visible light or by thermal relaxation. rsc.org The photochemical pathway involves excitation, often to the S₁ state via an n→π* transition, where a non-bonding electron from a nitrogen atom is promoted to a π* antibonding orbital. beilstein-journals.org

The isomerization process itself can proceed through two primary mechanistic pathways: rotation or inversion. mdpi.comnih.govacs.org The rotational pathway involves the twisting of the phenyl rings around the N=N double bond in the excited state. The inversion pathway, on the other hand, proceeds through a planar transition state where one of the nitrogen atoms becomes sp-hybridized, leading to a linear C-N=N arrangement. nih.govacs.org Theoretical studies on related azobenzene (B91143) sulfonate anions suggest that the thermal isomerization mechanism involves a combination of conformational changes of the azo group, out-of-plane rotation, and in-plane inversion. nih.govacs.org

IsomerizationTriggerTypical Electronic TransitionProposed Mechanisms
Trans-to-CisUV Lightπ→πRotation, Inversion
Cis-to-TransVisible Light / Heatn→π

Quantum Yields and Photostationary States

The efficiency of the photoisomerization process is quantified by the quantum yield (Φ), which represents the number of molecules that isomerize per photon absorbed. msu.edu The quantum yield is a critical parameter for the practical application of photoswitchable molecules and can be influenced by factors such as the excitation wavelength, solvent polarity, and molecular structure. mdpi.com For azobenzene derivatives, the quantum yield can differ significantly for the trans-to-cis and cis-to-trans processes.

Upon continuous irradiation at a specific wavelength, a photostationary state (PSS) is reached. beilstein-journals.orgrsc.org This is a dynamic equilibrium where the rates of the forward (trans-to-cis) and reverse (cis-to-trans) photoisomerization reactions are equal. rsc.org The composition of the isomeric mixture at the PSS is dependent on the excitation wavelength and the molar absorption coefficients of the two isomers at that wavelength. beilstein-journals.org For instance, irradiation at a wavelength where the trans isomer absorbs strongly and the cis isomer absorbs weakly will result in a PSS enriched in the cis isomer. beilstein-journals.org

Excited State Dynamics and Relaxation Processes

Understanding the intricate processes that occur in the excited state following photon absorption is crucial for a complete picture of the photoisomerization of this compound. These dynamics, which occur on extremely short timescales, dictate the efficiency and pathway of the isomerization.

Ultrafast Spectroscopy for Tracking Conformational Changes

Femtosecond transient absorption spectroscopy is a powerful technique used to monitor the rapid conformational changes that occur during photoisomerization. rsc.orgrsc.org By using ultrashort laser pulses, researchers can track the evolution of the excited state from the initial excitation to the formation of the photoproduct. rsc.org These experiments can reveal the lifetimes of excited states and the timescales of the isomerization process, which for some azobenzenes can occur within picoseconds. rsc.org Studies on similar azobenzene molecules have shown that the environment, such as the solvent or whether the molecule is in a solution versus a solid crystal, can significantly impact the speed of this switching. rsc.org

Theoretical Modeling of Conical Intersections and Energy Landscapes

Theoretical and computational chemistry play a vital role in elucidating the complex energy landscapes of photoisomerization. core.ac.uk A key feature of these landscapes is the presence of conical intersections, which are points of degeneracy between two electronic potential energy surfaces. core.ac.ukquantum-journal.orgdiva-portal.org These intersections act as efficient funnels for non-radiative relaxation from the excited state back to the ground state, often mediating the photochemical reaction. core.ac.ukquantum-journal.org

For azobenzene derivatives, theoretical models suggest that after photoexcitation, the molecule evolves on the excited-state potential energy surface towards a conical intersection. quantum-journal.org Upon reaching the intersection, the molecule can decay back to the ground-state potential energy surface as either the trans or cis isomer, thus completing the isomerization process. core.ac.uk Computational studies on azobenzene sulfonate anions have explored these energy landscapes, calculating the energy barriers for isomerization and the structures of the transition states. nih.govacs.org These models indicate that the isomerization of this compound anions proceeds through a one-step concerted process involving inversion and rotation. nih.govacs.org

Photo-Control of Chemical and Material Properties

The reversible photoisomerization of this compound can be harnessed to control the properties of various chemical and material systems at the molecular level. The distinct structural and electronic properties of the trans and cis isomers allow for the light-induced modulation of system behavior.

Light-Induced Changes in Acidity and Basicity

The photo-isomerization of azobenzene derivatives, such as this compound, from the trans to the cis form induces significant changes in their physical and chemical properties, including their acidity. nih.govspecificpolymers.com The trans isomer is generally more stable and planar, while the cis isomer is non-planar and possesses a higher dipole moment. rsc.org This structural and electronic rearrangement upon photo-isomerization can alter the acidic properties of substituent groups.

For instance, studies on poly(L-glutamic acid) (PGA) membranes containing azobenzene moieties have shown that UV irradiation, which triggers the trans-to-cis isomerization, leads to an acceleration in the dissociation of L-glutamic acid groups. mdpi.com This indicates an increase in the acidity of the carboxylic acid groups in the vicinity of the more polar cis-azobenzene. The change in the membrane's potential confirms an increase in negative charge, attributable to this enhanced dissociation. mdpi.com

The photochemical behavior of azobenzenes with acidic groups can also involve processes other than simple isomerization, such as photochemical proton shifts, which occur on very fast timescales. researchgate.net However, for applications in photoresponsive systems, the reversible isomerization between two relatively stable states is the key property harnessed to control acidity. specificpolymers.comresearchgate.net

Photo-Regulation of Polymer Conductivity and Optical Responses

The integration of this compound and its derivatives into polymer structures allows for the photo-regulation of the material's conductivity and optical properties. researchgate.netrsc.org This is primarily achieved by leveraging the reversible trans-cis isomerization, which can induce changes in the polymer's conformation, polarity, and charge distribution. nih.govspecificpolymers.com

Polymer Conductivity:

In conductive polymers like polyaniline (PANI), the doping process is crucial for achieving high conductivity. Azobenzenesulfonic acids can act as dopants for PANI, forming the conductive emeraldine (B8112657) salt. researchgate.net The conductivity of these doped polymers can be modulated by light. The isomerization of the azobenzene dopant can alter the interaction between the dopant and the polymer chain, thereby affecting the mobility of charge carriers (polarons) along the polymer backbone. researchgate.netresearchgate.net

For example, the incorporation of azobenzene moieties can influence the conformation of the PANI chain. The change from the planar trans isomer to the bent cis isomer can disrupt the π-stacking and conjugation of the polymer chains, leading to a decrease in conductivity. Conversely, reversing the isomerization with visible light can restore the more ordered structure and higher conductivity. While specific data for this compound is not detailed, studies with similar azobenzene dopants show that conductivity can be reversibly modulated. researchgate.net

Polymer System Dopant/Functional Group Stimulus Observed Effect on Conductivity
Polyaniline (PANI) Azobenzenesulfonic acid derivatives Light Irradiation Reversible modulation of electrical conductivity. researchgate.net
PEDOT:PSS - Doping Degree Conductivity in the range of 10–1000 S cm−1. mdpi.com
Polypyrrole (PPy) Various Anions Doping Conductivity ranging from 100 to 1000 S·cm−1. mdpi.com

Optical Responses:

The most direct optical response of polymers containing this compound is the change in their UV-visible absorption spectra upon photo-isomerization. researchgate.netresearchgate.net The trans isomer typically has a strong π-π* absorption band at a longer wavelength (in the UV-A region), while the cis isomer has a weaker n-π* absorption band at a longer wavelength (often in the visible region) and a π-π* band at a shorter wavelength. specificpolymers.comustc.edu.cn

This spectral shift allows for the creation of photochromic materials where the color or transparency can be controlled by light. researchgate.net When incorporated into polymer matrices, this switching behavior can be used for applications like optical data storage and smart windows. ustc.edu.cn

Furthermore, the isomerization can induce macroscopic changes in the polymer material, leading to other optical phenomena. For instance, in liquid crystal polymers, the alignment of the liquid crystal domains can be disrupted by the isomerization of guest azobenzene molecules, leading to a change from a transparent or colored anisotropic state to an opaque, light-scattering isotropic state. uni-due.de This effect can be used to create photo-switchable films and patterns. uni-due.de

Polymer Matrix Photoresponsive Unit Light Irradiation Optical Response
Poly(L-glutamic acid) Azobenzene moieties UV light Change in UV-Vis absorbance, indicating trans to cis isomerization. mdpi.com
Azobenzene Dendrons 1,2,3-triazole-linked azobenzene UV and Visible light Reversible changes in π-π* and n-π* absorption bands. ustc.edu.cn
Hydrogen-Bonded Liquid Crystals Azobenzene derivatives 405 nm light Phase transition from mesophase to isotropic state, altering optical properties. uni-due.de

The incorporation of this compound into polymers provides a powerful tool for creating materials whose electrical and optical properties can be precisely controlled by an external light stimulus, opening doors for advanced applications in electronics, photonics, and smart materials. specificpolymers.commpg.de


Environmental Chemical Research Methodologies Utilizing M Azobenzenesulfonic Acid

Model Compound in Azo Dye Degradation Studies

Due to its representative azo linkage (-N=N-) and sulfonate group (-SO₃H), m-azobenzenesulfonic acid is frequently used as a model substrate to simulate the environmental behavior of more complex and commercially used sulfonated azo dyes. nih.gov Its water solubility and defined chemical structure make it an ideal candidate for controlled laboratory studies aimed at elucidating the mechanisms of dye degradation.

Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. Research using this compound as a model helps to isolate and understand these pathways.

Anaerobic Reduction : In oxygen-depleted environments such as sediments, a key abiotic process is the chemical reduction of the azo bond. publications.gc.ca Sulfide, which can be produced by sulfate-reducing microorganisms, can act as a chemical reductant, cleaving the azo linkage of model compounds like this compound to form aromatic amines. nih.gov This process is significant as it represents a primary decolorization step, though the resulting amines can be persistent and require further degradation.

Microbial degradation is the primary mechanism for the ultimate breakdown of azo dyes in the environment. Methodologies using this compound focus on isolating and characterizing microorganisms capable of this biotransformation and understanding the enzymatic processes involved.

The fundamental process involves a two-step sequence: an initial anaerobic reduction followed by aerobic degradation of the resulting amines. wur.nlmdpi.com

Research Methodology:

Isolation and Culture : Microorganisms, often sourced from textile effluent sites, are cultured in a liquid mineral salts medium containing glucose as a carbon source and the model azo dye. nih.govresearchgate.net

Decolorization Assays : The culture is incubated under microaerophilic or anaerobic conditions. The reduction of the azo bond leads to decolorization, which is monitored over time by taking aliquots of the medium, centrifuging to remove cells, and measuring the absorbance at the dye's maximum wavelength (λmax) using a spectrophotometer. nih.govresearchgate.net

Enzyme Involvement : The cleavage of the azo bond is typically an enzymatic process catalyzed by azoreductases. mdpi.comgjesm.net These enzymes transfer electrons from an electron donor (like NADH) to the azo dye, which acts as the terminal electron acceptor. nih.gov Studies often investigate the effects of pH, temperature, and initial dye concentration on the rate of enzymatic decolorization to optimize the process. nih.govresearchgate.net

A notable example is the study of the ascomycete yeast Issatchenkia occidentalis, which can effectively decolorize this compound derivatives under microaerophilic conditions. nih.govresearchgate.net Research demonstrated that the maximum decolorizing activity occurs during the late exponential growth phase of the yeast. nih.govresearchgate.net

Table 1: Research Findings on Microbial Degradation of this compound Derivatives

Model CompoundMicroorganismKey FindingReference
m-[(4-dimethylamino)phenylazo]benzenesulfonic acidIssatchenkia occidentalis (yeast)Reductively cleaved under microaerophilic conditions; decolorization depends on cell growth. nih.govresearchgate.net
m-[(2-hydroxy-1-napthyl)azo]benzenesulfonic acidIssatchenkia occidentalis (yeast)Decolorization rate is influenced by pH, with optimal performance in the acidic range. nih.govresearchgate.net

Investigating Abiotic Degradation Pathways

Analytical Methodologies for Detection and Quantification

Accurate detection and quantification of the parent dye compound and its breakdown products are essential for degradation studies.

UV-Visible spectrophotometry is a straightforward and widely used technique for monitoring the decolorization process, which serves as a proxy for the degradation of the parent azo dye.

Principle : The method relies on Beer-Lambert's law. The concentration of the dye in a solution is directly proportional to its absorbance at its wavelength of maximum absorbance (λmax). nih.gov

Procedure : During degradation experiments, samples are taken at regular intervals. After removing microbial cells or other particulates by centrifugation, the absorbance of the supernatant is measured. researchgate.net A decrease in absorbance at the λmax indicates the cleavage of the chromophoric azo bond.

While spectrophotometry tracks the disappearance of the parent dye, it does not provide information about the identity or concentration of the degradation products. Chromatographic techniques are indispensable for this purpose. uga.edunih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC is the primary tool for separating, identifying, and quantifying the aromatic amines formed from azo bond cleavage. uga.edu

Methodology : A common approach uses a reversed-phase (RP-18) column with a mobile phase containing an ion-pair reagent like tetrabutylammonium (B224687) phosphate (B84403) (TBAP). nih.govresearchgate.net This is necessary to achieve good separation of the polar and ionic sulfonic acid products.

Findings : In studies involving the degradation of this compound derivatives, HPLC has been used to detect and quantify the formation of metanilic acid. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) : For more volatile or derivatized degradation products, GC-MS is a powerful tool for identification based on mass-to-charge ratio and fragmentation patterns. core.ac.uk

Table 2: Chromatographic Analysis of Degradation Products

TechniqueAnalyte(s)Typical Column/ConditionsPurposeReference
HPLCMetanilic acid, Sulfanilic acidReversed-phase (RP-18) with ion-pair reagent (TBAP)Quantification of aromatic amine degradation products. nih.govresearchgate.net
GC-MSVarious volatile organic compoundsCapillary column; requires derivatization for polar analytes.Identification of a wide range of smaller degradation intermediates. core.ac.uk

Spectrophotometric Assays in Environmental Monitoring

Advanced Oxidation Processes (AOPs) in Remediation Research

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies designed to mineralize persistent organic pollutants. kirj.eeresearchgate.net These processes rely on the in-situ generation of highly reactive and non-selective oxidants, most notably the hydroxyl radical (•OH). nih.govmdpi.com

Azo dyes, including model compounds like this compound, are often used to evaluate the efficacy of new AOPs because their conjugated systems are susceptible to oxidative attack, leading to decolorization and degradation. d-nb.info

Common AOPs Studied Using Azo Dye Models:

Fenton and Photo-Fenton : These processes use hydrogen peroxide (H₂O₂) and an iron catalyst (Fe²⁺/Fe³⁺) to generate hydroxyl radicals. The reaction is often enhanced by UV light (photo-Fenton). mdpi.comresearchgate.net

Ozonation (O₃) : Ozone can directly oxidize pollutants or decompose in water to form hydroxyl radicals, especially at high pH or when combined with H₂O₂ or UV light. kirj.ee

Photocatalysis (e.g., TiO₂/UV) : A semiconductor catalyst like titanium dioxide (TiO₂) is activated by UV radiation, generating electron-hole pairs that lead to the formation of hydroxyl radicals on the catalyst surface. mdpi.com

Research using this compound in this context would focus on determining the degradation kinetics, identifying the organic intermediates and final mineralization products (CO₂, H₂O, and inorganic ions), and optimizing process parameters such as pH, catalyst concentration, and oxidant dosage for maximum efficiency. d-nb.info

Photolytic and Photocatalytic Degradation Studies

Photolytic and photocatalytic degradation are key advanced oxidation processes (AOPs) investigated for the removal of organic pollutants from water. wikipedia.orgkirj.ee Photolysis involves the degradation of a compound by direct absorption of light energy, while photocatalysis utilizes a semiconductor material, typically titanium dioxide (TiO₂), which generates highly reactive species upon illumination. wikipedia.orgresearchgate.net

The degradation process for azo compounds often begins with the absorption of photons, which can lead to the reversible isomerization of the stable trans-isomer to the less stable cis-isomer. nih.gov This isomerization is a critical step as the two isomers can have different reactivities and degradation pathways. Theoretical studies using density functional theory (DFT) have been employed to understand the energetics of this process for this compound (m-AbS).

One such study investigated the thermal cis-trans isomerization of m-AbS when intercalated within layered double hydroxides (LDHs), a material that can influence its stability and reactivity. nih.gov The research calculated the energy barriers for different isomerization pathways, including in-plane inversion and out-of-plane rotation. The results indicated that the inversion pathway was more favorable. nih.gov While this study focused on thermal isomerization, the data provides insight into the energy requirements for conformational changes that are also relevant in photodegradation.

Table 1: Calculated Free Energy Barriers for Thermal Isomerization of this compound (m-CAbS) in Different Environments

This table presents theoretical data on the energy required for the cis-to-trans isomerization of this compound, a key step in its photolytic transformation. The data is derived from a computational study by Wang et al. (2023) nih.gov.

SystemIsomerization PathwayCalculated Energy Barrier (kcal/mol)Reference
Single m-AbS⁻ MoleculeInversion (TS1)22.7 nih.gov
m-AbS⁻ intercalated in LDH1Inversion (TS1)22.0 nih.gov
m-AbS⁻ intercalated in LDH2Inversion (TS1)16.9 nih.gov
Note: LDH refers to Layered Double Hydroxide, a type of host material. TS1 refers to the primary transition state for the inversion pathway. Lower energy barriers suggest that isomerization is more favorable under those conditions. nih.gov

In photocatalytic systems, the process is initiated by the generation of electron-hole pairs in the semiconductor upon UV or visible light irradiation. nih.gov These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). researchgate.netresearchgate.net These radicals are powerful, non-selective oxidants that can attack and degrade the azo dye molecule. Studies on related azo dyes have shown that factors such as catalyst loading, initial dye concentration, and pH significantly affect the degradation efficiency. researchgate.net For instance, photocatalysis is generally more favorable under acidic conditions. nih.gov While specific experimental data for the photocatalytic degradation of this compound is not extensively documented, the general principles derived from studies on other azo dyes are considered applicable.

Mechanistic Insights into Oxidation of this compound

Understanding the oxidation mechanism of this compound is crucial for optimizing its degradation and preventing the formation of toxic intermediates. The primary oxidant in many AOPs is the hydroxyl radical (•OH), which can damage virtually all types of macromolecules due to its high reactivity. wikipedia.org

The oxidation of azo dyes by hydroxyl radicals is believed to proceed through several key steps. The reaction is generally initiated by the electrophilic addition of the •OH radical to the molecule. researchgate.net There are two primary sites of attack on the this compound molecule:

The Azo Bridge (-N=N-): The azo group is often the initial point of attack. The addition of a hydroxyl radical to one of the nitrogen atoms can lead to the cleavage of the nitrogen-nitrogen double bond. This is the primary step responsible for the decolorization of the dye solution, as the azo group is the principal chromophore. researchgate.net

The Aromatic Rings: The hydroxyl radical can also attack the carbon atoms of the two benzene (B151609) rings. This leads to the formation of hydroxylated intermediates.

Following the initial radical attack, a series of subsequent reactions occur, leading to the fragmentation of the molecule. The cleavage of the azo bond in this compound would likely result in the formation of benzenesulfonic acid and aminophenol derivatives as primary intermediates. Further oxidation of these intermediates leads to the opening of the aromatic rings and, ultimately, to the complete mineralization of the organic carbon into carbon dioxide (CO₂), water (H₂O), and inorganic ions such as sulfate (B86663) (SO₄²⁻) and nitrate (B79036) (NO₃⁻).

Theoretical studies on similar azo compounds support a mechanism involving the formation of a radical adduct, followed by bond rupture. researchgate.net The specific intermediates and final products depend on the reaction conditions and the structure of the parent molecule. Based on the structure of this compound, the expected degradation pathway initiated by hydroxyl radicals would involve the formation of compounds such as 3-sulfophenyl radical, benzenesulfonic acid, and various hydroxylated and nitrated derivatives before complete mineralization.

Future Research Directions and Emerging Paradigms

Integration with Advanced Manufacturing Technologies (e.g., 3D Printing of Photoresponsive Materials)

The incorporation of photoresponsive molecules like azobenzene (B91143) derivatives into additive manufacturing processes, particularly 3D printing, opens up possibilities for creating dynamic materials with tunable properties. inrim.it The core principle lies in using these molecules as active components within photocurable resins. inrim.it Upon irradiation, the azobenzene moiety undergoes a reversible trans-cis isomerization, which can induce changes in the mechanical properties of the printed object. inrim.it

Researchers are exploring the use of azobenzene compounds not only as the photoresponsive element but also as the dye within the 3D printing formulation. inrim.it This dual functionality simplifies the material composition. The process typically involves dispersing the azobenzene derivative in an acrylate-based resin, which is then cured layer-by-layer using a light source, such as a 405 nm LED in a DLP (Digital Light Processing) printer. inrim.itnih.gov The resulting crosslinked polymer matrix can exhibit either photo-softening or photo-hardening depending on the operational temperature and the wavelength of the irradiating light. inrim.it For instance, a printed microcantilever's Young's modulus can be reversibly tuned, demonstrating spatial control over its mechanical features. inrim.it

Future work in this area will likely focus on:

Developing new photocurable resins with optimized concentrations of m-azobenzenesulfonic acid derivatives to enhance the magnitude and speed of the photoresponse.

Improving the resolution and complexity of 3D printed photoresponsive objects. mdpi.com

Exploring multi-material 3D printing to create heterogeneous structures with localized photoresponsive domains. mdpi.com

Integrating other functionalities , such as luminescence, by co-embedding other active molecules alongside the azobenzene units within the 3D printed matrix. nih.gov

Development of Novel Heterogeneous Catalysts Incorporating this compound Derivatives

The sulfonic acid group in this compound provides a functional handle for its incorporation into solid supports, paving the way for the development of novel heterogeneous catalysts. The azobenzene unit, with its ability to change conformation upon light irradiation, can act as a switch to modulate the catalytic activity.

Heterogeneous catalysts are advantageous as they are in a different phase from the reactants, simplifying their separation from the reaction mixture. savemyexams.com The development of such catalysts often involves the immobilization of active species onto a solid support. mdpi.com In this context, this compound derivatives could be intercalated into layered materials like layered double hydroxides (LDHs). acs.orgrsc.org The sulfonate group can interact with the positively charged LDH layers, leading to a stable composite material. acs.org Theoretical studies have shown that the LDH host can influence the thermal and optical properties of the intercalated azobenzene anions. acs.org

Future research directions include:

Synthesis and characterization of LDH-intercalated this compound catalysts.

Investigating the photo-switchable catalytic activity of these materials in reactions such as esterification or condensation, where the acidic nature of the sulfonic acid group can be utilized.

Developing catalysts where the azobenzene unit itself participates in the catalytic cycle, with its activity being triggered by light.

Artificial Molecular Machines and Nanosystems based on Photoisomerization

The reversible photoisomerization of azobenzene derivatives is a cornerstone for the design of artificial molecular machines. psu.edu These are molecular-scale devices that can convert energy into mechanical motion. d-nb.infonih.gov The significant change in geometry between the linear trans isomer and the bent cis isomer of azobenzene can be harnessed to perform work at the nanoscale. d-nb.info

Molecular machines based on azobenzene have been conceptualized and realized in various forms, including molecular switches, shuttles, and motors. d-nb.infopku.edu.cn For instance, a rotaxane, consisting of a macrocycle threaded onto a molecular axle, can be designed where the movement of the ring along the axle is controlled by the photoisomerization of an azobenzene unit integrated into the axle. d-nb.info Light irradiation can change the shape of the azobenzene "station," prompting the macrocycle to move to a different position. d-nb.info

Future research in this domain will focus on:

Designing more complex and efficient molecular machines incorporating this compound derivatives. The sulfonic acid group could provide aqueous solubility and a handle for anchoring the machines to surfaces.

Building multi-component systems where the action of one molecular machine triggers the function of another, leading to nanoscale assembly lines. europa.eu

Developing systems that can perform useful work , such as transporting molecular cargo or acting as nanoscale valves to control the flow of fluids in microfluidic devices. d-nb.info

Moving from solution-based systems to surface-grafted molecular machines to create active surfaces with tunable properties. psu.edu

Theoretical Prediction and Design of Advanced this compound Functionalities

Computational chemistry plays a crucial role in understanding and predicting the behavior of molecules, guiding the design of new materials with desired properties. researchgate.net For this compound and its derivatives, theoretical studies can provide deep insights into their electronic structure, photoisomerization mechanism, and interaction with their environment.

Density Functional Theory (DFT) is a powerful tool for these investigations. researchgate.netresearchgate.net For example, DFT calculations have been used to study the geometric structures of trans and cis isomers of azobenzenesulfonate anions and their interaction when intercalated into LDH layers. acs.org These studies can predict properties such as the energy barrier for thermal isomerization and the electronic transition energies, which are related to the absorption spectra. acs.org

Future theoretical work will likely involve:

High-level quantum mechanical calculations to accurately predict the photochemical quantum yields and excited-state dynamics of this compound derivatives.

Molecular dynamics simulations to model the behavior of these molecules in different environments, such as in polymer matrices for 3D printing or at the interface of a membrane.

In silico design of new azobenzene derivatives with tailored properties, such as red-shifted absorption bands for better compatibility with different light sources or enhanced mechanical response upon isomerization.

Computational screening of potential applications , for instance, by modeling the interaction of this compound-based catalysts with different substrates.

Role in Advanced Separations and Membrane Technologies

Membrane technology is a critical component of modern separation processes, used in applications ranging from water purification to gas separation. researchgate.netfrontiersin.org The development of advanced membranes with improved selectivity and permeability is an ongoing research effort. mdpi.com Photoresponsive membranes, which can change their transport properties in response to light, offer a dynamic way to control separation processes.

Incorporating this compound or its derivatives into membrane structures could lead to such photo-tunable systems. The isomerization of the azobenzene unit can alter the free volume and pore size of the membrane, thereby modulating the permeation of molecules. The sulfonic acid group can enhance the hydrophilicity of the membrane, potentially improving its anti-fouling properties. mdpi.com

Future research in this area will explore:

Fabrication of photoresponsive membranes by blending this compound derivatives with common membrane polymers like polyvinylidene fluoride (B91410) (PVDF). mdpi.com

Characterizing the change in membrane performance (e.g., water flux, salt rejection) upon light irradiation.

Developing membranes for specific applications , such as on-demand drug release, controlled gas separation, or photodynamic water treatment.

Utilizing techniques like layer-by-layer assembly to create ultra-thin, photoresponsive layers on top of a porous support, allowing for precise control over the membrane's separation characteristics. frontiersin.org

Q & A

Q. Reaction Optimization :

  • Use Design of Experiments (DoE) to vary parameters: temperature (0–10°C), stoichiometry (1:1.2 amine:sulfonic acid), and reaction time (2–24 hrs) .
  • Employ kinetic studies to identify rate-limiting steps (e.g., diazotization efficiency) .

Q. By-Product Mitigation :

  • Add scavengers (e.g., urea) to quench excess nitrous acid .
  • Purify via recrystallization (ethanol/water) or ion-exchange chromatography .
  • Data Analysis: Compare yields using ANOVA to identify significant factors (p < 0.05) .

Q. How can computational modeling predict the biological interactions of m-azobenzenesulfonic acid?

  • Methodological Answer:

Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., serum albumin) .

QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with bioavailability or toxicity .

ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability score) .

  • Validation: Cross-check predictions with in vitro assays (e.g., plasma protein binding assays) .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported biological activity of m-azobenzenesulfonic acid?

  • Methodological Answer:

Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), exposure times (24–48 hrs), and controls (DMSO vehicle) .

Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity .

Confounding Variables : Test for batch-to-batch variability in compound purity via HPLC-MS .

  • Example: If one study reports cytotoxicity while another does not, re-evaluate concentrations (IC₅₀ vs. sub-toxic doses) and assay endpoints (e.g., ATP vs. apoptosis markers) .

Tables for Reference

Table 2 : Key Functional Groups and Reactivity in m-Azobenzenesulfonic Acid

Functional GroupReactivityAnalytical Probe
Azo bond (-N=N-)Redox-sensitiveCyclic voltammetry (Ered ≈ -0.5 V)
Sulfonic acid (-SO₃H)pH-dependent solubilityTitration (pKa ~1.5)
Aromatic ringElectrophilic substitution¹³C NMR (δ 120–140 ppm)

Table 3 : Common By-Products and Mitigation Strategies

By-ProductSourceMitigation
o-Azobenzenesulfonic acidRegioselectivity failureUse directing groups (e.g., -NO₂)
Diazonium salt dimerExcess HNO₂Scavenge with urea
Hydrolyzed azo bondAcidic pHBuffer at pH 6–8 during synthesis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.